1-Oleoyl-sn-glycerol
Description
(2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate is a natural product found in Melia azedarach, Oryza sativa, and other organisms with data available.
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-QJRAZLAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:1(9Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129784-87-8 | |
| Record name | MG(18:1(9Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of 1-Oleoyl-sn-glycerol in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Oleoyl-sn-glycerol is a specific mono-unsaturated diacylglycerol (DAG) that plays a crucial role as a second messenger in a multitude of cellular signaling pathways and serves as a key intermediate in lipid metabolism. The precise regulation of its synthesis and degradation is vital for maintaining cellular homeostasis, and dysregulation is implicated in various pathological conditions, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in mammalian cells, detailed experimental protocols for its study, and insights into its downstream signaling and regulatory mechanisms.
Core Biosynthesis Pathways
The biosynthesis of this compound in mammalian cells primarily occurs through two major pathways: the de novo synthesis pathway (also known as the Kennedy pathway) and the hydrolysis of membrane phospholipids.
De Novo Synthesis Pathway
The de novo pathway builds this compound from glycerol-3-phosphate and fatty acyl-CoAs in the endoplasmic reticulum and outer mitochondrial membrane.
Step 1: Acylation of Glycerol-3-Phosphate Glycerol-3-phosphate is acylated at the sn-1 position by a member of the glycerol-3-phosphate acyltransferase (GPAT) family of enzymes, utilizing a fatty acyl-CoA. For the synthesis of this compound, this step would ideally involve the incorporation of an oleoyl group. However, mitochondrial GPAT isoforms generally show a preference for saturated fatty acyl-CoAs, which may contribute to the asymmetric distribution of fatty acids in glycerophospholipids[1]. Microsomal GPATs, on the other hand, can utilize a broader range of acyl-CoAs.
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Enzyme: Glycerol-3-phosphate acyltransferase (GPAT)
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Substrates: Glycerol-3-phosphate, Oleoyl-CoA
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Product: 1-Oleoyl-sn-glycero-3-phosphate (lysophosphatidic acid - LPA)
Step 2: Acylation of Lysophosphatidic Acid The resulting 1-Oleoyl-sn-glycero-3-phosphate is then acylated at the sn-2 position by a 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) to form phosphatidic acid (PA). The substrate specificity of AGPAT isoforms is a key determinant of the final fatty acid composition of the DAG.
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Enzyme: 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT)
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Substrates: 1-Oleoyl-sn-glycero-3-phosphate, various acyl-CoAs
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Product: 1-Oleoyl-2-acyl-sn-glycero-3-phosphate (phosphatidic acid - PA)
Step 3: Dephosphorylation of Phosphatidic Acid Finally, the phosphate group is removed from phosphatidic acid by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield this compound. This is a critical regulatory step in glycerolipid synthesis[2].
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Enzyme: Phosphatidic acid phosphatase (PAP/Lipin)
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Substrate: 1-Oleoyl-2-acyl-sn-glycero-3-phosphate
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Product: 1-Oleoyl-2-acyl-sn-glycerol
Hydrolysis of Membrane Phospholipids
A rapid and significant source of diacylglycerols, including this compound, is the hydrolysis of membrane phospholipids by phospholipase C (PLC) enzymes. This pathway is a cornerstone of cellular signal transduction.
Step 1: Activation of Phospholipase C Upon stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), various isoforms of PLC are activated.
Step 2: Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) Activated PLC translocates to the plasma membrane and cleaves PIP2, a minor but crucial membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol[3][4]. If the PIP2 molecule contains an oleoyl group at the sn-1 or sn-2 position, the resulting DAG will be an oleoyl-containing species. For instance, hydrolysis of 1-stearoyl-2-oleoyl-phosphatidylinositol 4,5-bisphosphate would yield 1-stearoyl-2-oleoyl-sn-glycerol.
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Enzyme: Phospholipase C (PLC)
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Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) containing an oleoyl group
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Products: Inositol 1,4,5-trisphosphate (IP3), 1-acyl-2-oleoyl-sn-glycerol or 1-oleoyl-2-acyl-sn-glycerol
Metabolic Fates of this compound
Once synthesized, this compound can be directed into several metabolic pathways:
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Triacylglycerol (TAG) Synthesis: It can be acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols for energy storage in lipid droplets.
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Phospholipid Synthesis: It can be converted back to phosphatidic acid by diacylglycerol kinases (DGKs), re-entering the glycerolipid synthesis pathway.
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Degradation: It can be hydrolyzed by monoacylglycerol lipase (MAGL) to release oleic acid and glycerol.
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Signaling: It can act as a signaling molecule to activate downstream effector proteins.
Quantitative Data
Quantitative data on the enzymes involved in this compound biosynthesis is crucial for understanding the kinetics and regulation of these pathways. The following tables summarize available data.
| Enzyme | Mammalian Source | Substrate(s) | Km | Vmax | Reference(s) |
| GPAT1 | Rat Liver Mitochondria | Oleoyl-CoA | 31.2 µM (apparent) | ~25% of Palmitoyl-CoA | [5] |
| AGPAT3 | Human (recombinant) | 1-Oleoyl-LPA | 15.2 ± 2.1 µM | 6.35 ± 0.5 nmol/min/mg | |
| AGPAT5 | Human (recombinant) | 1-Oleoyl-LPA | 21.3 ± 3.5 µM | 2.42 ± 0.2 nmol/min/mg | |
| PLCγ1 | Bovine Brain | Inositol 1,2-cyclic phosphate | ~15 mM | - | |
| DGAT2 | Human (recombinant) | - | - | - |
| Metabolite | Cell/Tissue Type | Concentration | Reference(s) |
| Oleoyl-CoA | MCF7 cells | High abundance | |
| Oleoyl-CoA | RAW264.7 cells | Major species | |
| Total DAGs | Livers of db/db mice | ~9-fold increase vs. lean | |
| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg wet weight |
Signaling Pathways
This compound is a potent signaling molecule that activates a variety of downstream effectors, leading to diverse cellular responses.
Protein Kinase C (PKC) Dependent Signaling
The most well-characterized function of DAG is the activation of conventional and novel isoforms of Protein Kinase C (PKC). Upon binding of DAG, PKC translocates to the plasma membrane, where it is fully activated. Activated PKC then phosphorylates a wide array of substrate proteins, regulating processes such as cell proliferation, differentiation, apoptosis, and migration.
RasGRP-Mediated Ras Activation
This compound can also activate Ras GTPases through the recruitment and activation of Ras guanyl nucleotide-releasing proteins (RasGRPs). RasGRPs contain a DAG-binding C1 domain, and their translocation to the plasma membrane upon DAG binding facilitates the activation of Ras, a key regulator of cell growth and proliferation.
TRP Channel Activation
Certain Transient Receptor Potential (TRP) channels, particularly members of the TRPC (Canonical) and TRPV (Vanilloid) subfamilies, can be activated by DAGs, including this compound analogs. This activation leads to an influx of cations, primarily Ca2+ and Na+, which can modulate membrane potential and trigger various calcium-dependent signaling events.
Experimental Protocols
Lipid Extraction from Mammalian Cells for LC-MS/MS Analysis
This protocol is adapted from the Folch method and is suitable for the extraction of diacylglycerols from cultured mammalian cells.
Materials:
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Phosphate-buffered saline (PBS), ice-cold
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Methanol (LC-MS grade), ice-cold
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Chloroform (LC-MS grade), ice-cold
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0.9% NaCl solution, ice-cold
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Internal standard (e.g., a deuterated or odd-chain DAG)
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Glass centrifuge tubes
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Nitrogen gas evaporator
Procedure:
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Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS.
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Scrape the cells in 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.
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Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
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Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet.
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Add the internal standard.
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Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.
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Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
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Dry the lipid extract under a gentle stream of nitrogen gas.
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Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform 1:1 v/v).
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
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High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatography:
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Column: A reverse-phase C18 column suitable for lipid analysis.
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Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
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Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
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Gradient: A suitable gradient from a majority of mobile phase A to a majority of mobile phase B to elute the diacylglycerols.
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Flow Rate: Optimized for the column dimensions.
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Column Temperature: 40-50°C.
Mass Spectrometry:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments or targeted MS/MS for high-resolution instruments.
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MRM Transitions:
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Precursor Ion: [M+NH4]+ adduct of this compound.
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Product Ion: A characteristic fragment ion resulting from the neutral loss of the oleoyl group and ammonia.
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Quantification: Generate a standard curve using a synthetic this compound standard and the internal standard to calculate the absolute concentration in the samples.
Phospholipase C (PLC) Activity Assay
This is a representative protocol for a colorimetric PLC assay.
Materials:
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PLC Assay Kit (commercially available, e.g., from Sigma-Aldrich or Abcam)
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Cell lysate or purified PLC enzyme
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96-well microplate
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Microplate reader
Procedure (based on a generic kit):
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Prepare cell lysates according to the kit's instructions.
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Prepare a standard curve using the provided standard.
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Add samples and standards to the wells of the 96-well plate.
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Prepare the reaction mix containing the PLC substrate (e.g., a chromogenic analog of phosphatidylcholine).
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Add the reaction mix to each well to initiate the reaction.
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Incubate the plate at the recommended temperature for the specified time.
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Measure the absorbance at the appropriate wavelength using a microplate reader.
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Calculate the PLC activity based on the standard curve.
Diacylglycerol Kinase (DGK) Activity Assay
This protocol outlines a fluorometric assay for DGK activity.
Materials:
-
DGK Activity Assay Kit (commercially available, e.g., from Cell Biolabs)
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Cell lysate or purified DGK enzyme
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96-well black microplate
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Fluorescence microplate reader
Procedure (based on a generic kit):
-
Prepare cell lysates as per the kit's instructions.
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Prepare a standard curve for phosphatidic acid.
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In the wells of the microplate, combine the DAG substrate, kinase buffer, and the sample or positive control.
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Incubate to allow the DGK in the sample to phosphorylate the DAG substrate to phosphatidic acid.
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Add a lipase solution to hydrolyze the phosphatidic acid to glycerol-3-phosphate.
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Add a detection enzyme mixture containing glycerol-3-phosphate oxidase, which will produce hydrogen peroxide.
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The hydrogen peroxide then reacts with a fluorometric probe to generate a fluorescent signal.
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Measure the fluorescence with an excitation wavelength around 530-560 nm and an emission wavelength around 585-595 nm.
-
Determine the DGK activity by comparing the fluorescence of the samples to the standard curve.
Regulation of Biosynthesis
The biosynthesis of this compound is tightly regulated at multiple levels to ensure appropriate cellular responses.
Transcriptional Regulation
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GPATs: The expression of GPAT isoforms is regulated by various transcription factors. For instance, GPAT1 expression is induced by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) in response to insulin, promoting lipid synthesis. Peroxisome proliferator-activated receptor γ (PPARγ) has been shown to increase the mRNA expression of GPAT3.
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AGPATs and other enzymes: The transcriptional regulation of other key enzymes is an active area of research.
Post-Translational Modification
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Phosphorylation: The activity of several enzymes in the pathway is modulated by phosphorylation. For example, PLCγ1 is activated by tyrosine phosphorylation downstream of receptor tyrosine kinase activation. GPAT1 activity can be regulated by phosphorylation in response to insulin and AMPK.
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Other Modifications: Other post-translational modifications, such as ubiquitination and sumoylation, may also play a role in regulating the stability and activity of these enzymes.
Allosteric Regulation
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Product Inhibition/Activation: Some enzymes in the pathway are allosterically regulated by their products or other lipids. For instance, diacylglycerol kinase epsilon (DGKε) can be inhibited by its product, phosphatidic acid. Conversely, some phosphatidic acid phosphatases can be allosterically activated by anionic phospholipids.
Diagrams
Caption: De Novo Biosynthesis Pathway of this compound.
Caption: Hydrolysis Pathway for this compound Generation.
Caption: Downstream Signaling of this compound.
Caption: Workflow for this compound Quantification.
References
- 1. 1,2-Dioctanoyl-sn-glycerol depresses cardiac L-type Ca2+ current: independent of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fat-regulating phosphatidic acid phosphatase: a review of its roles and regulation in lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of the Transient Receptor Potential 1 (TRPV1) Channel Activation by Phospholipid Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of 1-Oleoyl-sn-glycerol
An In-depth Technical Guide to the Physicochemical Properties of 1-Oleoyl-sn-glycerol
Introduction
This compound, also known as 1-monoolein, is a monoacylglycerol consisting of a glycerol molecule esterified with the unsaturated fatty acid, oleic acid, at the sn-1 position. As a key intermediate in lipid metabolism, it plays a significant role in various biological processes, including energy storage and cell signaling.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its involvement in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and lipidomics.
Physicochemical Properties of this compound
The physicochemical characteristics of this compound are fundamental to understanding its behavior in both biological and chemical systems. These properties have been determined through a combination of experimental measurements and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₀O₄ | [2][3] |
| Molecular Weight | 356.54 g/mol | [2][3] |
| Physical Form | Waxy White Solid | |
| Boiling Point | 483.3 ± 35.0 °C (Predicted) | |
| Density | 0.969 ± 0.06 g/cm³ (Predicted) | |
| pKa | 13.16 ± 0.20 (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Temperature | -20°C |
Experimental Protocols
The determination of the physicochemical properties of lipids such as this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.
Determination of Solubility
The solubility of lipids is determined by testing their ability to dissolve in various solvents.
-
Sample Preparation : A small, accurately weighed amount of this compound is placed into a series of test tubes.
-
Solvent Addition : A measured volume of a specific solvent (e.g., water, ethanol, chloroform) is added to each test tube.
-
Mixing : The tubes are agitated vigorously, often using a vortex mixer, for a set period to ensure thorough mixing.
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Observation : The tubes are then allowed to stand, and the mixture is observed for signs of dissolution or the formation of separate phases. Lipids like this compound are generally insoluble in polar solvents like water but show solubility in non-polar organic solvents.
Determination of Melting and Crystallization Characteristics using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal properties of lipids.
-
Sample Preparation : A small sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan.
-
Instrument Calibration : The DSC instrument is calibrated using a standard with a known melting point, such as indium.
-
Thermal Program : The sample is subjected to a controlled temperature program. For melting point determination, the sample is heated at a constant rate (e.g., 2°C/min) over a specified temperature range (e.g., -50°C to 60°C) under an inert nitrogen atmosphere.
-
Data Analysis : The heat flow to the sample is measured as a function of temperature. The melting point is determined from the peak of the endothermic transition in the resulting DSC thermogram. The software associated with the instrument is used to analyze the melting and crystallization profiles.
The workflow for determining thermal properties using DSC is illustrated below.
Signaling Pathways Involving Monoacylglycerols
Monoacylglycerols like this compound are important signaling molecules. While this compound itself is a monoacylglycerol, the structurally related diacylglycerol (DAG) analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), are well-characterized activators of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. OAG is often used experimentally to mimic the effects of endogenous diacylglycerols.
The hydrolysis of monoacylglycerols is catalyzed by monoacylglycerol lipase (MAGL). This reaction releases free fatty acids and glycerol. The fatty acids can then be used for energy or as precursors for other signaling molecules. The endocannabinoid 2-arachidonoylglycerol (2-AG) is a key monoacylglycerol that is hydrolyzed by MAGL, and its breakdown products have significant signaling roles.
Protein Kinase C (PKC) Activation Pathway
The activation of PKC by diacylglycerol is a critical step in cellular signaling. OAG, as a DAG analog, can permeate cell membranes and activate calcium-dependent PKC isoforms. This activation leads to a cascade of downstream cellular responses.
Monoacylglycerol Lipase (MAGL) Metabolic Pathway
Monoacylglycerol lipase (MAGL) plays a crucial role in terminating the signaling of endocannabinoids like 2-arachidonoylglycerol (2-AG) and in regulating the levels of monoacylglycerols. The hydrolysis of monoacylglycerols by MAGL yields glycerol and a free fatty acid, such as arachidonic acid from 2-AG, which is a precursor for prostaglandins and other inflammatory mediators.
Conclusion
This compound possesses distinct physicochemical properties that dictate its biological function and applicability in various research and industrial settings. Its role as a metabolic intermediate and its structural similarity to important signaling molecules like diacylglycerols underscore its significance in lipid biochemistry. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for professionals engaged in lipid-related research and development. Further investigation into the specific biological activities of this compound will continue to illuminate its role in health and disease.
References
An In-Depth Technical Guide to 1-Oleoyl-sn-glycerol: Natural Sources, Abundance, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycerol, a monoacylglycerol (MAG), is a pivotal intermediate in lipid metabolism and an emerging bioactive lipid with significant roles in cellular signaling. This technical guide provides a comprehensive overview of the natural sources, abundance, and biological functions of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. This document details experimental protocols for its extraction and quantification and visualizes its key signaling pathways.
Natural Sources and Abundance of this compound
This compound is found in a variety of biological matrices, arising from the breakdown of more complex lipids such as triglycerides and phospholipids. While it is a less abundant lipid species compared to its diacyl and triacyl counterparts, its presence and concentration are critical for various physiological processes.
Abundance in Animal Tissues
Quantitative data for this compound specifically is limited in publicly available literature. However, studies on monoacylglycerol (MAG) content in various tissues provide an estimate of its potential presence. Monoacylglycerols are generally found at very low levels in human plasma and organ tissues, necessitating highly sensitive analytical methods for their detection.[1]
| Tissue/Fluid | Organism | Total Monoacylglycerol Concentration | Specific this compound Data | Reference |
| Human Plasma | Human | < 3% of total acylglycerols (fasting) | Not specified | [2] |
| Adipose Tissue | Human | Interstitial glycerol: 170 ± 21 µM (lean) to 282 ± 28 µM (obese) | Not specified | [3] |
| Brain | Human | Not specified | Present, but concentration not detailed | [4][5] |
Note: The data presented for human plasma and adipose tissue represent total monoacylglycerol or glycerol content and not specifically this compound. Further targeted lipidomic studies are required to determine the precise concentration of this specific monoacylglycerol.
Abundance in Food Sources
This compound is a component of various food products, particularly those rich in oleic acid. Its presence is often the result of enzymatic hydrolysis of triglycerides during processing or digestion.
| Food Source | Typical Monoacylglycerol Content | Specific this compound Data | Reference | |---|---|---|---|---| | Olive Oil | Comprises a small fraction of total lipids | Present, but quantitative data is not readily available. 2-oleoyl glycerol is present in all tested cooking oils. | | | Meat Products | Variable, dependent on fat content and processing | Positional distribution of fatty acids in 2-monoacylglycerols has been studied for species identification. | | | Dairy Products | Variable | Not specified | |
Note: The table highlights the general presence of monoacylglycerols in these food sources. Specific quantification of this compound requires dedicated analytical methods.
Biological Significance and Signaling Pathways
This compound is not merely a metabolic intermediate but also an active signaling molecule that modulates the function of various proteins, thereby influencing a range of cellular processes.
Activation of Protein Kinase C (PKC)
A primary and well-documented role of this compound and its analogs, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is the activation of Protein Kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play crucial roles in signal transduction pathways governing cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on diacylglycerol (DAG), and this compound can mimic this effect.
The activation of PKC by this compound involves its binding to the C1 domain of the enzyme, leading to a conformational change that relieves autoinhibition and initiates the phosphorylation of downstream target proteins. Different PKC isoforms can exhibit varying sensitivities and responses to different diacylglycerol molecular species.
Modulation of Transient Receptor Potential (TRP) Channels
This compound and its analogs have been shown to modulate the activity of Transient Receptor Potential (TRP) channels, a diverse family of ion channels involved in sensory perception and cellular signaling. Specifically, members of the TRPC (Canonical) subfamily, such as TRPC3 and TRPC6, can be directly activated by diacylglycerols, including OAG, in a PKC-independent manner. This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which can trigger various cellular responses.
However, the regulation of TRP channels by DAGs can be complex. For instance, while TRPC3 is activated by OAG, TRPC4 and TRPC5 channels are inhibited by DAG in a PKC-dependent manner, suggesting a feedback mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Oleoyl-sn-glycerol in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycerol is a monoacylglycerol that plays a significant, multifaceted role in cellular signaling. As a key intermediate in glycerolipid metabolism, its functions extend beyond that of a simple metabolic precursor. This technical guide provides a comprehensive overview of the biological importance of this compound, with a particular focus on its involvement in critical cell signaling pathways. For experimental clarity and relevance, this guide will also extensively reference the well-studied, cell-permeable analog, 1-Oleoyl-2-acetyl-sn-glycerol (OAG), which is widely used to mimic the endogenous functions of diacylglycerol (DAG) and, by extension, provides insights into the signaling cascades initiated by this compound.
This document will delve into the synthesis and metabolism of this compound, its interaction with key signaling proteins, and its downstream physiological effects. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development efforts targeting these pathways.
Biosynthesis and Metabolism of this compound
This compound is primarily generated through the hydrolysis of diacylglycerols or triacylglycerols.[1] The Kennedy pathway, or the sn-glycerol-3-phosphate pathway, is the principal route for the de novo synthesis of 1,2-diacyl-sn-glycerols, which can then be hydrolyzed to this compound.[2] Conversely, it can be acylated to form diacylglycerols and subsequently triacylglycerols for energy storage.[1] A key metabolic fate of this compound is its phosphorylation by diacylglycerol kinase (DGK) to form phosphatidic acid (PA), a signaling molecule in its own right.[3][4] This conversion terminates DAG-mediated signaling while initiating PA-dependent pathways.
References
- 1. Activation of TRPC channels contributes to OA-NO2-induced responses in guinea-pig dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
1-Oleoyl-sn-glycerol: A Key Metabolic Intermediate in Glycerolipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oleoyl-sn-glycerol is a monoacylglycerol that plays a crucial role as a metabolic intermediate in the complex network of glycerolipid metabolism.[1] As a product of the breakdown of triacylglycerols and diacylglycerols and a precursor for the synthesis of various bioactive lipids, it sits at a critical juncture of lipid storage, mobilization, and signaling pathways. Understanding the enzymatic processes that govern its synthesis and degradation, as well as its downstream signaling functions, is paramount for researchers in lipid biology and professionals involved in the development of therapeutics targeting metabolic and signaling disorders. This technical guide provides a comprehensive overview of the role of this compound, with a focus on its metabolic pathways, the enzymes involved, and detailed experimental protocols for its study.
Introduction to this compound
This compound, a 1-monoacylglycerol, consists of a glycerol backbone with one oleic acid molecule esterified at the sn-1 position.[1] Oleic acid is a monounsaturated omega-9 fatty acid, and the stereospecific numbering (sn) indicates the specific configuration of the acyl group on the glycerol molecule.[1] This precise structure is critical for its recognition by and interaction with various enzymes involved in its metabolism.[1]
As an intermediate, this compound is central to the glycerolipid/free fatty acid (GL/FFA) cycle, a continuous process of triacylglycerol breakdown (lipolysis) and resynthesis (lipogenesis).[2] This cycle is not merely a futile energy-consuming process but a key regulatory hub for maintaining energy homeostasis.
Metabolic Pathways Involving this compound
The cellular concentration and flux of this compound are tightly regulated by the coordinated action of several enzymes. It is primarily formed through the hydrolysis of larger glycerolipids and serves as a substrate for the synthesis of diacylglycerols and other complex lipids.
Biosynthesis of this compound
This compound is predominantly generated through the catabolism of triacylglycerols (TAGs) and diacylglycerols (DAGs). The key enzymes in this process are:
-
Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL): These lipases sequentially hydrolyze TAGs to DAGs and then to monoacylglycerols.
-
Diacylglycerol Lipase (DAGL): This enzyme specifically hydrolyzes DAGs to produce monoacylglycerols.
Catabolism of this compound
The primary route for the degradation of this compound is its hydrolysis into free oleic acid and glycerol. This reaction is mainly catalyzed by:
-
Monoacylglycerol Lipase (MAGL): This serine hydrolase is the key enzyme responsible for the breakdown of monoacylglycerols. MAGL plays a critical role in terminating the signaling of 2-arachidonoylglycerol (2-AG), an endocannabinoid, but also acts on other monoacylglycerols like this compound.
Conversion to Other Glycerolipids
This compound can be re-acylated to form diacylglycerols, which can then be further converted to triacylglycerols for energy storage or used as signaling molecules. The key enzyme in this step is:
-
Monoacylglycerol Acyltransferase (MGAT): This enzyme catalyzes the transfer of a fatty acyl-CoA to a monoacylglycerol to form a diacylglycerol.
The overall metabolic flow is depicted in the following diagram:
Signaling Roles of this compound and its Derivatives
While this compound itself is primarily a metabolic intermediate, its phosphorylated derivative, 1-oleoyl-sn-glycero-3-phosphate, also known as lysophosphatidic acid (LPA), is a potent signaling molecule. LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), designated LPA1-6.
Activation of LPA receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell proliferation, migration, and survival. The major signaling pathways activated by LPA are:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activation of the Ras-MAPK pathway.
-
G12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton and are involved in cell motility and shape.
-
Gs Pathway: Stimulation of adenylyl cyclase and an increase in cAMP levels.
The signaling cascade initiated by 1-oleoyl-LPA is illustrated below:
Quantitative Data
Precise quantitative data for the kinetics of enzymes acting on this compound and its cellular concentrations are not extensively reported and can vary significantly depending on the cell type and metabolic state. However, data from related enzymes and substrates provide valuable context.
Table 1: Kinetic Parameters of Enzymes in Glycerolipid Metabolism
| Enzyme | Substrate(s) | Organism/Tissue | Km | Vmax | Reference |
| Diacylglycerol acyltransferase (DGAT1) | Oleoyl-CoA | Brassica napus | Sigmoidal kinetics | - | |
| 1-Acyl-sn-glycero-3-phosphocholine O-acyltransferase | Oleoyl-CoA, 1-Acyl-GPC | Mouse brain microsomes | 11 µM (Oleoyl-CoA), 107 µM (1-Acyl-GPC) | 6.1 nmol min-1 mg-1 | |
| Monoacylglycerol Lipase (MAGL) Inhibitor | Pristimerin | Recombinant human | IC50 = 93 nM | - | |
| Monoacylglycerol Lipase (MAGL) Inhibitor | Euphol | Recombinant human | IC50 = 315 nM | - |
Table 2: Cellular and Tissue Concentrations of Related Lipids
| Lipid | Tissue/Cell Type | Concentration | Reference |
| 1-oleoyl-2-acetyl-sn-glycerol (OAG) induced intracellular Na+ | Wild-type mouse muscle cells | 8 ± 0.1 mM (basal) to 9.4 ± 0.7 mM | |
| 1-oleoyl-LPA (in plasma) | Human | 0.1 µM to 10 µM (in serum) |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram:
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Perform lipid extraction using a modified Bligh and Dyer method or a methyl-tert-butyl ether (MTBE) based protocol.
-
Add an appropriate internal standard (e.g., a deuterated or 13C-labeled monoacylglycerol) to the sample prior to extraction for accurate quantification.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a gradient elution with a binary solvent system, such as:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
-
The gradient can be optimized to achieve good separation of monoacylglycerols from other lipid classes.
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform multiple reaction monitoring (MRM) for quantification. The precursor ion for this compound ([M+NH4]+) is m/z 374.3.
-
A characteristic product ion resulting from the neutral loss of the glycerol headgroup and ammonia can be monitored for fragmentation (e.g., m/z 265.2 for the oleoyl acylium ion).
-
-
Data Analysis:
-
Construct a calibration curve using a series of known concentrations of a this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Monoacylglycerol Lipase (MAGL) Activity Assay
This protocol outlines a colorimetric method to determine the activity of MAGL in biological samples.
Assay Principle:
This assay utilizes a synthetic substrate that, upon hydrolysis by MAGL, releases a product that can react with a chromogenic agent to produce a colored compound, which can be measured spectrophotometrically. A common approach involves a thioester analog of a monoacylglycerol and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 10 mM Tris-HCl, pH 8.0.
-
Substrate Solution: A thioester-containing analog of a monoacylglycerol (e.g., arachidonoyl-1-thio-glycerol).
-
Chromogenic Agent: DTNB solution.
-
Enzyme Source: Cell or tissue lysate containing MAGL.
-
(Optional) Inhibitor: A specific MAGL inhibitor (e.g., JZL184) to determine MAGL-specific activity.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme source to the assay buffer.
-
To determine MAGL-specific activity, pre-incubate a set of samples with the MAGL inhibitor.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and add the DTNB solution.
-
Measure the absorbance at a wavelength appropriate for the colored product (e.g., 412 nm for the product of DTNB reaction).
-
-
Data Analysis:
-
Calculate the rate of the reaction from the change in absorbance over time.
-
Subtract the rate obtained in the presence of the inhibitor from the total rate to determine the MAGL-specific activity.
-
Enzyme activity can be expressed in units such as nmol of product formed per minute per mg of protein.
-
Conclusion
This compound is a pivotal metabolic intermediate that links the storage and mobilization of fatty acids with the generation of potent lipid signaling molecules. Its metabolism is finely tuned by a series of enzymes that represent potential therapeutic targets for a range of metabolic disorders. The experimental approaches detailed in this guide provide a foundation for researchers to further investigate the intricate roles of this compound in health and disease. Future studies focusing on precise quantification of its metabolic flux and a deeper understanding of its direct and indirect signaling functions will be crucial for a complete picture of its biological significance.
References
1-Oleoyl-sn-glycerol: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycerol (1-OG) is a monoacylglycerol, a class of lipids that play crucial roles as signaling molecules and metabolic intermediates. It consists of a glycerol backbone esterified with oleic acid at the sn-1 position. As an endogenous lipid, 1-OG and its analogs are integral to the study of lipid-mediated signaling pathways, particularly those involving protein kinase C (PKC) and intracellular calcium dynamics. Its discovery and subsequent characterization have provided valuable tools for dissecting complex cellular processes. This technical guide provides an in-depth overview of the foundational knowledge of 1-OG, focusing on its physicochemical properties, biological activities, and the experimental protocols used for its study.
Discovery and Initial Characterization
This compound was identified as a fatty ester from the roots of Rhazya stricta, a plant in the Apocynaceae family[1][2]. Its initial characterization focused on determining its chemical structure and basic physical properties. Much of the early functional characterization was performed using its synthetic, cell-permeable analog, 1-Oleoyl-2-acetyl-sn-glycerol (OAG). OAG became a widely used research tool because it effectively mimics the action of endogenously produced diacylglycerol (DAG), a critical second messenger, allowing researchers to probe DAG-mediated signaling pathways with greater control[3][4].
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₀O₄ | |
| Molecular Weight | 356.54 g/mol | |
| CAS Number | 129784-87-8 | |
| Appearance | White to Off-White Solid; Waxy Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Temperature | -20°C, under inert atmosphere, hygroscopic | |
| Predicted Boiling Point | 483.3 ± 35.0 °C | |
| Predicted Density | 0.969 ± 0.06 g/cm³ | |
| Predicted pKa | 13.16 ± 0.20 |
Biological Activity and Signaling Pathways
1-OG and its analog OAG are potent activators of several key signaling cascades. Their primary mechanism involves mimicking endogenous diacylglycerol (DAG), which is produced by the hydrolysis of membrane phospholipids by phospholipase C (PLC).
Protein Kinase C (PKC) Activation
One of the most well-characterized functions of 1-OG and OAG is the activation of calcium-dependent protein kinase C (PKC) isoforms. In its inactive state, PKC is cytosolic. Upon generation of DAG and an increase in intracellular calcium, PKC translocates to the plasma membrane where it binds to DAG and phosphatidylserine, leading to its activation. Activated PKC then phosphorylates a wide array of substrate proteins, regulating processes such as cell growth, differentiation, and apoptosis. OAG has been shown to activate PKC in various cell types, including platelets and rat islets, leading to downstream physiological responses like protein phosphorylation and insulin release.
Intracellular Calcium ([Ca²⁺]i) Mobilization
OAG is a potent modulator of intracellular calcium homeostasis. It induces a rapid influx of extracellular Ca²⁺ and can also trigger the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER). This effect is often mediated by the activation of specific ion channels in the plasma membrane.
-
TRPC Channel Activation: OAG directly activates members of the Transient Receptor Potential Canonical (TRPC) family of non-selective cation channels, specifically TRPC3 and TRPC6. These channels are permeable to both Ca²⁺ and Na⁺. Their activation leads to membrane depolarization and a sustained increase in intracellular calcium levels, which can then trigger a multitude of calcium-dependent processes. In contrast, OAG, via PKC activation, can inhibit other TRPC channels like TRPC4 and TRPC5, highlighting a complex regulatory network.
-
Store-Operated Calcium Entry (SOCE): In some cell types, OAG has been shown to deplete ER Ca²⁺ stores, which in turn activates store-operated calcium entry (SOCE), a major pathway for capacitative calcium influx. However, other studies indicate that OAG-activated Ca²⁺ entry is a distinct mechanism from the classical SOCE pathway triggered by ER store depletion alone.
Interaction with G-Protein Coupled Receptors (GPCRs)
While direct, high-affinity binding of 1-OG to GPCRs is not firmly established, related monoacylglycerols are known ligands for lipid-sensing GPCRs. Notably, 2-Oleoyl-glycerol (2-OG) is an endogenous agonist for GPR119, a receptor involved in glucose homeostasis and incretin release. The orphan receptor GPR55 is activated by certain lysophospholipids and has been studied in the context of cannabinoid signaling, but a direct role for 1-OG has not been clearly defined.
Quantitative Data on Biological Activity
The following table summarizes quantitative data from studies using the analog OAG to characterize cellular responses.
| Parameter | Cell Type | OAG Concentration | Observed Effect | Source |
| PKC Activation | Rat Islet Homogenates | 5-500 µM | Dose-related activation of PKC | |
| Insulin Release | Rat Islets | 50-500 µM | Dose-related stimulation of insulin release | |
| Ca²⁺ Current Inhibition | GH3 Pituitary Cells | 4-60 µM (IC₅₀ ≈ 25 µM) | Reversible reduction of L-type and T-type Ca²⁺ currents | |
| Intracellular Ca²⁺ Elevation | Muscle Fibers | 100 µM | Significant increase in intracellular Ca²⁺ concentration | |
| Intracellular Na⁺ Elevation | Wild-type Muscle Fibers | 100 µM | 18% increase in intracellular Na⁺ (from 8 to 9.4 mM) | |
| Cation Influx | Arterial Smooth Muscle Cells | 80 µM | Induction of Ba²⁺ entry (surrogate for Ca²⁺) via ROCs | |
| ER Ca²⁺ Depletion | PMF-derived ECFCs | 50 µM | Rapid decrease in ER Ca²⁺ concentration |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of 1-OG and its analogs. Below are generalized protocols for key experiments cited in the literature.
Protocol 1: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This ratiometric method allows for the quantification of intracellular calcium concentrations by measuring the fluorescence emission of the dye Fura-2 at two different excitation wavelengths.
1. Reagent Preparation:
- Loading Buffer: Prepare a physiological salt solution (e.g., HBSS or HEPES-buffered saline) without phenol red. pH to 7.4.
- Fura-2 AM Stock Solution: Dissolve Fura-2 AM powder in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light and moisture.
- Working Loading Solution: Immediately before use, dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. Vortex vigorously to disperse the dye. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye solubilization.
2. Cell Loading:
- Culture cells on glass coverslips suitable for microscopy.
- Aspirate the culture medium and wash the cells once with the loading buffer.
- Add the Fura-2 AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for each cell type.
- After incubation, wash the cells twice with loading buffer to remove extracellular dye.
- Incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
3. Imaging and Data Acquisition:
- Mount the coverslip onto a perfusion chamber on a fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a detector to capture emission at ~510 nm.
- Establish a baseline fluorescence ratio (F340/F380) for a few minutes.
- Apply 1-OG or OAG (at the desired final concentration) to the cells via the perfusion system.
- Record the change in the F340/F380 fluorescence ratio over time. An increase in the ratio corresponds to an increase in intracellular calcium.
4. Data Analysis:
- The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration.
- For absolute quantification, a calibration can be performed at the end of each experiment using ionophores (e.g., ionomycin) in Ca²⁺-free (with EGTA) and Ca²⁺-saturating solutions to determine Rmin and Rmax, respectively.
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F [label="Mount on Microscope\n& Acquire Baseline Ratio (F340/F380)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Apply 1-OG/OAG", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H [label="Record Ratio Change\nOver Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
I [label="Analyze Data\n(Ratio vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
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A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Protocol 2: General Enzymatic Assay for Lipid Quantification
Enzymatic assays provide a high-throughput and sensitive method for quantifying specific lipids, including mono- and diacylglycerols, by using enzymes that produce a detectable signal (colorimetric or fluorometric).
1. Lipid Extraction (from cells or tissue):
- Homogenize the biological sample.
- Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol solvent system to separate lipids from aqueous components.
- Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
- Resuspend the lipid extract in a buffer containing a detergent (e.g., Triton X-100) to form micelles, making the lipids accessible to aqueous-phase enzymes.
2. Enzymatic Reaction:
- Use a commercially available kit or a custom-developed assay. A common principle involves a lipase to release glycerol from the acylglycerol backbone.
- The released glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate.
- Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase, producing hydrogen peroxide (H₂O₂).
3. Signal Detection:
- The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.
- Measure the absorbance or fluorescence using a microplate reader.
4. Quantification:
- Create a standard curve using known concentrations of this compound.
- Calculate the concentration of 1-OG in the unknown samples by interpolating their signal values from the standard curve.
Conclusion
This compound and its widely used synthetic analog, OAG, are pivotal molecules in lipid research. Their initial discovery and characterization have paved the way for a deeper understanding of diacylglycerol-mediated signaling. They are established activators of Protein Kinase C and potent modulators of intracellular calcium via the activation of TRPC channels. The experimental protocols outlined in this guide provide a framework for investigating the multifaceted roles of these lipids in cellular physiology. For researchers in drug development, understanding these pathways is critical, as their dysregulation is implicated in numerous diseases, offering potential targets for novel therapeutic interventions. Future research will likely continue to uncover more specific binding partners and signaling roles for 1-OG, further cementing its importance in the field of lipidomics and cell signaling.
References
The Pivotal Role of 1-Oleoyl-sn-glycerol in Plant Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycerol, a monoacylglycerol (MAG), is a crucial intermediate in the intricate network of plant lipid metabolism. Comprising a glycerol backbone esterified with oleic acid at the sn-1 position, this molecule is centrally positioned at the crossroads of glycerolipid synthesis and degradation. Its metabolic fate dictates the flux towards energy storage in the form of triacylglycerols (TAGs) or the generation of signaling molecules that mediate various physiological responses. This technical guide provides an in-depth exploration of the functions of this compound, detailing its metabolic pathways, associated enzymatic activities, and its role in cellular signaling. The guide also presents quantitative data and detailed experimental protocols to facilitate further research in this critical area of plant biology.
Biosynthesis and Catabolism of this compound
The concentration of this compound in plant cells is tightly regulated through a balance of synthetic and degradative pathways, primarily occurring in the endoplasmic reticulum (ER) and plastids.
Biosynthesis:
This compound is primarily generated through the hydrolysis of more complex glycerolipids:
-
From Diacylglycerol (DAG): Diacylglycerol lipases can hydrolyze 1-oleoyl-2-acyl-sn-glycerol to produce this compound.
-
From Triacylglycerol (TAG): The breakdown of TAGs, the main storage lipids in plants, is a stepwise process. Hormone-sensitive lipase-like enzymes and other triacylglycerol lipases sequentially remove fatty acids, with monoacylglycerol lipase (MAGL) catalyzing the final step of hydrolyzing this compound to glycerol and free oleic acid.
Catabolism:
The primary catabolic fate of this compound is its hydrolysis by monoacylglycerol lipases (MAGLs). This reaction releases oleic acid, which can be activated to oleoyl-CoA and enter β-oxidation for energy production or be re-incorporated into other lipids, and glycerol, which can be phosphorylated to glycerol-3-phosphate for use in glycolysis or gluconeogenesis.[1][2]
Alternatively, this compound can be acylated to form diacylglycerols.
The Kennedy Pathway: A Central Role in Triacylglycerol Synthesis
This compound is a key precursor in the de novo synthesis of TAGs via the Kennedy pathway, which is particularly active in oilseed crops during seed development.[3] The initial steps of this pathway lead to the formation of lysophosphatidic acid (LPA), which is structurally related to this compound.
The synthesis of TAG begins with the acylation of glycerol-3-phosphate. In plants, fatty acid synthesis occurs in the plastids, producing oleic acid (18:1)-ACP, among other fatty acids.[4] This oleic acid is then incorporated into glycerolipids.
The key enzymatic steps are:
-
Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the transfer of an acyl group from acyl-CoA or acyl-ACP to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). When oleic acid is the acyl donor, this results in this compound-3-phosphate.[5]
-
Lysophosphatidic acid acyltransferase (LPAAT): LPAAT acylates the sn-2 position of LPA to form phosphatidic acid (PA). Plant LPAATs can utilize a variety of acyl-CoAs, and their selectivity influences the final fatty acid composition of the TAG.
-
Phosphatidic acid phosphatase (PAP): PAP dephosphorylates PA to yield diacylglycerol (DAG).
-
Diacylglycerol acyltransferase (DGAT): In the final step, DGAT acylates the free hydroxyl group at the sn-3 position of DAG to produce TAG.
This compound can be phosphorylated by an acylglycerol kinase to form this compound-3-phosphate (LPA), which then enters the Kennedy pathway at the second step.
Signaling Functions of this compound Derivatives
While this compound itself is not a primary signaling molecule, its phosphorylated derivative, this compound-3-phosphate (lysophosphatidic acid or LPA), is a potent lipid mediator in plants, involved in various stress responses.
LPA is synthesized in plant cells as an intermediate in lipid biosynthesis. Its accumulation can be triggered by various biotic and abiotic stresses. LPA can then act as a signaling molecule, though the specific receptors and downstream pathways in plants are still being elucidated. In animal systems, LPA binds to specific G protein-coupled receptors (GPCRs) to initiate a variety of cellular responses. It is hypothesized that a similar mechanism may exist in plants.
The proposed signaling cascade initiated by LPA involves:
-
LPA binding to a putative receptor: This interaction is thought to activate downstream signaling components.
-
Activation of downstream effectors: This can include the activation of phospholipases, protein kinases, and changes in intracellular calcium concentrations.
-
Cellular response: The ultimate outcome can be the modulation of gene expression, leading to enhanced stress tolerance, changes in growth and development, or other physiological adjustments.
Quantitative Data on Oleic Acid Metabolism
The following tables summarize quantitative data related to oleic acid metabolism in plants, providing insights into the dynamics of this compound and its derivatives.
Table 1: Oleic Acid Content in Developing Oil Palm Mesocarp
| Developmental Stage | Oleic Acid Content (nmol/g) | Oleic Acid as % of Total Free Fatty Acids | Oleic Acid as % of Total Unsaturated Fatty Acids |
| MT1 | 4,549.25 | 48.85 | 68.87 |
| MT2 | 26,021.06 | 56.88 | 78.20 |
| MT3 | 30,396.86 | 50.51 | 73.31 |
| Data from a study on thin-shelled oil palm, highlighting the dynamic changes in oleic acid content during fruit development. |
Table 2: Relative Flux of Newly Synthesized Fatty Acids in Tobacco Leaves
| Plant Line | Initial Rate of Fatty Acid Accumulation in ER Lipids (DPM µg chl⁻¹ min⁻¹) | Initial Rate of Fatty Acid Accumulation in Plastid Lipids (DPM µg chl⁻¹ min⁻¹) |
| Wild-Type | Not specified | Not specified |
| High Oleic (HO) | 34.9 ± 4.6 | 3.6 ± 0.6 |
| This data indicates a 9-fold higher flux of newly synthesized fatty acids into the eukaryotic pathway (ER-localized lipids) compared to the prokaryotic pathway (plastid-localized lipids) in high oleic tobacco leaves. |
Table 3: Substrate Selectivity of Plant Lysophosphatidic Acid Acyltransferases (LPAATs)
| LPAAT Source | Substrates | Ratio of 18:1 to 18:2 Incorporation | Ratio of 18:1 to 16:0 Incorporation |
| Various Plant Species | 18:1-CoA and 18:2-CoA | 0.4 - 1.4 | - |
| Various Plant Species | 18:1-CoA and 16:0-CoA | - | 2.1 - 8.6 |
| Oil Palm Kernel | 18:1-CoA and 16:0-CoA | - | Comparable rates |
| These ratios indicate a low selectivity between oleoyl-CoA (18:1) and linoleoyl-CoA (18:2) as substrates for LPAATs from various plant species, while there is a general preference for 18:1 over palmitoyl-CoA (16:0). |
Experimental Protocols
Protocol 1: Lipid Extraction from Plant Tissue for LC-MS Analysis
This protocol is adapted for the extraction of glycerolipids from plant vegetative tissue.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Solvent-resistant tubes (e.g., glass with Teflon-lined caps)
-
Isopropanol (pre-heated to 75°C)
-
Chloroform
-
Methanol
-
0.9% (w/v) KCl solution
-
Centrifuge capable of 4,000 x g at 4°C
-
Nitrogen gas stream for drying
Procedure:
-
Sample Collection and Homogenization:
-
Harvest approximately 1 g of fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Enzyme Inactivation:
-
Transfer the powdered tissue to a solvent-resistant tube.
-
Add 3 mL of pre-heated isopropanol (75°C) to the tube.
-
Incubate at 75°C for 15 minutes to inactivate lipases.
-
-
Lipid Extraction:
-
Allow the sample to cool to room temperature.
-
Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly for 1 minute.
-
Incubate at room temperature for 1 hour with occasional shaking.
-
-
Phase Separation:
-
Add 1.5 mL of chloroform and 1.5 mL of 0.9% KCl. Vortex vigorously.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
-
Drying and Storage:
-
Evaporate the chloroform under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for LC-MS analysis.
-
Store the lipid extract at -80°C until analysis.
-
Protocol 2: Monoacylglycerol Lipase (MAGL) Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure MAGL activity in plant protein extracts.
Materials:
-
Plant protein extract (see Protocol 1 for extraction, but without organic solvents; use an aqueous extraction buffer)
-
MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
MAGL-specific inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em wavelengths dependent on the substrate)
Procedure:
-
Sample Preparation:
-
Prepare plant protein extracts in ice-cold MAGL Assay Buffer.
-
Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).
-
-
Reaction Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample wells: 50 µL of protein extract (diluted to an appropriate concentration) and 50 µL of MAGL Assay Buffer.
-
Inhibitor control wells: 50 µL of protein extract, MAGL-specific inhibitor (at a final concentration sufficient for complete inhibition), and MAGL Assay Buffer to a final volume of 100 µL.
-
Blank wells: 100 µL of MAGL Assay Buffer.
-
-
-
Initiation of Reaction:
-
Add the fluorogenic MAGL substrate to all wells to a final concentration recommended by the manufacturer.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Incubate the plate at a suitable temperature (e.g., 30°C) and take kinetic readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the rate of the reaction (change in fluorescence per unit time) for the sample and inhibitor control wells.
-
The MAGL-specific activity is the difference between the rate of the sample and the rate of the inhibitor control.
-
Express the activity as units per mg of protein (e.g., nmol of product released/min/mg protein).
-
Protocol 3: Western Blotting for Plant Lipid Metabolism Enzymes
This protocol provides a general procedure for the detection of specific enzymes involved in this compound metabolism.
Materials:
-
Plant protein extract
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody specific to the target enzyme
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Protein Extraction and Quantification:
-
Extract total proteins from plant tissue using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Conclusion
This compound holds a central and multifaceted role in plant lipid metabolism. It is not merely a transient intermediate but a critical branching point that influences the balance between energy storage and the generation of signaling molecules. A thorough understanding of the enzymes that regulate its synthesis and degradation, as well as the downstream pathways it feeds into, is essential for efforts aimed at improving oil content and quality in crops and for deciphering the complex signaling networks that govern plant responses to their environment. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the pivotal functions of this compound in plant biology.
References
- 1. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant Lysophosphatidic Acids: A Rich Source for Bioactive Lysophosphatidic Acids and Their Pharmacological Applications [jstage.jst.go.jp]
The Intracellular Journey of 1-Oleoyl-sn-glycerol: A Technical Guide to its Cellular Localization, Transport, and Signaling Roles
For Immediate Release
This technical guide provides a comprehensive overview of the cellular localization, transport mechanisms, and signaling functions of 1-Oleoyl-sn-glycerol (1-OG), a key bioactive monoacylglycerol. This document is intended for researchers, scientists, and drug development professionals interested in the intricate roles of lipid metabolism in cellular processes and disease.
Introduction to this compound (1-OG)
This compound (1-OG) is a monoacylglycerol composed of a glycerol backbone esterified with the omega-9 unsaturated fatty acid, oleic acid, at the sn-1 position. As a fundamental intermediate in glycerolipid metabolism, 1-OG plays a crucial role in the synthesis and breakdown of more complex lipids, such as triglycerides and phospholipids. Beyond its metabolic functions, 1-OG and its derivatives act as important signaling molecules, modulating a variety of cellular pathways. Understanding the spatiotemporal distribution and movement of 1-OG within the cell is critical for elucidating its physiological and pathophysiological significance.
Cellular Localization of this compound
The subcellular distribution of 1-OG is intimately linked to the sites of its synthesis and utilization. The primary locations for 1-OG are the endoplasmic reticulum and lipid droplets.
-
Endoplasmic Reticulum (ER): The ER is the central hub for the synthesis of most cellular lipids, including glycerolipids. It is within the ER membrane that the enzymes responsible for the acylation of glycerol-3-phosphate and subsequent steps leading to the formation of 1-OG are located. The ER serves as the primary site of 1-OG biosynthesis.
-
Lipid Droplets (LDs): These organelles are specialized for the storage of neutral lipids, such as triacylglycerols and sterol esters. Lipid droplets are known to bud off from the ER membrane, and they maintain close contact with the ER, which facilitates the bidirectional transport of lipids and proteins between these two compartments[1]. Enzymes involved in triacylglycerol synthesis, such as monoacylglycerol O-acyltransferase 1 (MGAT1), which utilizes 1-OG as a substrate, are found localized to both the ER and lipid droplets[2]. This dual localization underscores the role of 1-OG as a precursor for triglyceride synthesis within these storage organelles. Mature lipid droplets remain connected to the ER through a hemi-membranous bridge, allowing for the efficient transfer of lipids like 1-OG[1].
-
Plasma Membrane and Other Membranes: While the bulk of 1-OG is found in the ER and lipid droplets, it is also a component of other cellular membranes, including the plasma membrane. Its presence in these membranes is largely transient, as it is either incorporated into more complex lipids or participates in signaling events.
Transport Mechanisms of this compound
The movement of 1-OG from its site of synthesis in the ER to other cellular compartments is a complex process involving both non-vesicular and potentially vesicular transport mechanisms.
Non-Vesicular Transport
Non-vesicular transport is a rapid mechanism for lipid movement between organelles that does not involve transport vesicles. This process is crucial for organelles that are not part of the traditional secretory pathway, such as mitochondria.
-
Protein-Mediated Transport: A key mechanism for the intracellular transport of monoacylglycerols is facilitated by lipid transport proteins (LTPs). Fatty Acid-Binding Proteins (FABPs) have been shown to bind monoacylglycerols, suggesting their role in shuttling these lipids through the aqueous cytoplasm[3][4]. Specifically, Liver Fatty Acid-Binding Protein (LFABP) has been demonstrated to bind sn-2 monoolein, a close isomer of 1-OG, and facilitate its transfer to phospholipid membranes via an aqueous diffusion mechanism. The uptake of monoacylglycerols into intestinal cells has also been shown to be a protein-mediated process, potentially involving fatty acid transport proteins (FATPs) and plasma membrane fatty acid-binding proteins (FABPpm).
-
Membrane Contact Sites (MCSs): The close apposition of the ER with other organelles, such as mitochondria and the plasma membrane, forms specialized regions called membrane contact sites. These sites are hubs for the non-vesicular exchange of lipids and ions. It is highly probable that 1-OG is transported at these interfaces, allowing for its rapid distribution throughout the cell. The ER maintains extensive contact with lipid droplets throughout their lifecycle, which is essential for the exchange of lipids and proteins.
Vesicular Transport
Vesicular transport involves the budding of small, membrane-enclosed vesicles from a donor organelle and their subsequent fusion with an acceptor organelle. While non-vesicular transport is considered the primary mode for many lipids, vesicular trafficking also plays a role.
-
ER-Golgi Trafficking: The transport of lipids from the ER to the Golgi apparatus is a critical step in the secretory pathway. Monoacylglycerols have been shown to influence the structure and function of the Golgi. Elevated levels of monoacylglycerols can lead to the dispersal of the Golgi and alter the localization of coatomer proteins (COPI and COPII), which are essential for the formation of transport vesicles. This suggests that monoacylglycerols like 1-OG can modulate vesicular trafficking between the ER and Golgi, and their own transport may be, in part, mediated by these vesicles.
The following diagram illustrates the key transport pathways of this compound.
References
- 1. Frontiers | A Unique Junctional Interface at Contact Sites Between the Endoplasmic Reticulum and Lipid Droplets [frontiersin.org]
- 2. bmbreports.org [bmbreports.org]
- 3. Liver fatty acid-binding protein binds monoacylglycerol in vitro and in mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 1-Oleoyl-sn-glycerol
Audience: Researchers, scientists, and drug development professionals involved in lipidomics, signal transduction, and metabolic disease research.
Introduction
1-Oleoyl-sn-glycerol (1-OG) is a monoacylglycerol (MAG) that plays a crucial role as a bioactive lipid. As an endogenous ligand and a key intermediate in the metabolism of triglycerides and phospholipids, 1-OG is involved in various physiological and pathological processes. It is a product of triglyceride breakdown and can be further metabolized or act as a signaling molecule, for instance by activating protein kinase C (PKC). Given its low abundance and signaling role, a highly sensitive and specific analytical method is required for its accurate quantification in biological matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound.
Signaling Pathway Involvement
This compound is a form of monoacylglycerol, structurally related to the critical second messenger diacylglycerol (DAG). DAGs are well-known activators of several key signaling proteins, including isoforms of Protein Kinase C (PKC) and members of the Transient Receptor Potential Canonical (TRPC) family of ion channels.[1] Upon activation by upstream signals (e.g., G-protein coupled receptors or receptor tyrosine kinases), phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the membrane to activate its downstream targets. As a key lipid intermediate, 1-OG is part of this dynamic signaling lipid pool.
References
Application Notes and Protocols for the HPLC Separation of 1-Oleoyl-sn-glycerol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycerol, a monoacylglycerol (MAG), is a crucial intermediate in lipid metabolism and cellular signaling. The accurate separation and quantification of its isomers, the enantiomers this compound (sn-1) and 3-oleoyl-sn-glycerol (sn-3), and its positional isomer 2-oleoyl-sn-glycerol (sn-2), are essential for understanding their distinct biological roles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving this separation. This document provides detailed application notes and protocols for both chiral and achiral HPLC methods for the separation of this compound isomers.
Separation Principles
The separation of this compound isomers by HPLC can be approached in two primary ways:
-
Chiral Separation: This is necessary to resolve the enantiomers this compound and 3-oleoyl-sn-glycerol. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Achiral (Reversed-Phase) Separation: This method is effective for separating the positional isomers, 1(3)-oleoyl-sn-glycerol from 2-oleoyl-sn-glycerol. The separation is based on the differential polarity of the isomers.
Experimental Workflow
The general workflow for the HPLC analysis of this compound isomers is outlined below.
Application Note: Structural Elucidation of 1-Oleoyl-sn-glycerol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of 1-Oleoyl-sn-glycerol using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹H and ¹³C NMR are powerful, non-destructive techniques for the unambiguous structural confirmation and purity assessment of monoacylglycerols.[1] This document outlines the necessary steps for sample preparation, data acquisition, and spectral interpretation, and includes a comprehensive table of chemical shifts and coupling constants to facilitate analysis.
Introduction
This compound is a monoacylglycerol that plays a significant role in various biological processes and is a key intermediate in lipid metabolism. Its precise structural characterization is crucial for understanding its function and for the development of lipid-based therapeutics. NMR spectroscopy offers a robust method for determining the molecular structure, including the position of the oleoyl group on the glycerol backbone and the stereochemistry.[1] This note details the application of ¹H and ¹³C NMR for the complete structural assignment of this compound.
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
5 mm NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials for sample preparation
-
Vortex mixer
-
Cotton or glass wool for filtration
Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is recommended:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common solvent for lipids due to its excellent dissolving properties.[4]
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. The final sample depth in the tube should be at least 4.5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is recommended.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Data Presentation: NMR Spectral Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound dissolved in CDCl₃. Chemical shifts are referenced to the residual solvent peak (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glycerol Moiety | |||
| H-1a, H-1b | 4.15-4.25 | dd | J = 11.7, 4.4 |
| H-2 | 3.90-3.95 | m | |
| H-3a, H-3b | 3.65-3.75 | dd | J = 11.7, 6.5 |
| Oleoyl Chain | |||
| H-2' | 2.35 | t | J = 7.5 |
| H-3' | 1.63 | quint | J = 7.5 |
| H-4' to H-7' & H-12' to H-17' | 1.25-1.35 | m | |
| H-8', H-11' | 2.01 | m | |
| H-9', H-10' | 5.34 | m | |
| H-18' (CH₃) | 0.88 | t | J = 7.0 |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Glycerol Moiety | |
| C-1 | 65.2 |
| C-2 | 70.3 |
| C-3 | 62.5 |
| Oleoyl Chain | |
| C-1' (C=O) | 174.4 |
| C-2' | 34.2 |
| C-3' | 25.0 |
| C-4' to C-7' | 29.2-29.8 |
| C-8' | 27.2 |
| C-9' | 129.8 |
| C-10' | 130.0 |
| C-11' | 27.3 |
| C-12' to C-16' | 29.2-29.8 |
| C-17' | 31.9 |
| C-18' | 14.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The detailed protocols and reference data provided in this application note will aid researchers, scientists, and drug development professionals in accurately characterizing this and similar lipid molecules, ensuring the integrity and purity of their samples for further research and development.
References
- 1. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]
- 4. Glyceryl Monooleate | C21H40O4 | CID 5283468 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Assay for Quantifying 1-Oleoyl-sn-glycerol Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Oleoyl-sn-glycerol is a specific monoacylglycerol, a class of lipids that, along with diacylglycerols (DAGs), function as critical second messengers in a multitude of cellular signaling pathways. These molecules are transiently produced upon the hydrolysis of membrane phospholipids by phospholipase C (PLC) and are pivotal in the activation of various protein kinase C (PKC) isoforms. The activation of PKC triggers a cascade of downstream signaling events that regulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and metabolism. Given their central role in signal transduction, the accurate quantification of specific acylglycerol species like this compound is of paramount importance in both basic research and the development of therapeutics targeting these pathways. Dysregulation of acylglycerol signaling has been implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions.
This application note provides a detailed protocol for the enzymatic quantification of this compound from biological samples. The methodology is based on the principle of a coupled enzymatic reaction, primarily utilizing diacylglycerol kinase (DGK). For the specific quantification of the 1-oleoyl isoform, an optional upstream high-performance liquid chromatography (HPLC) separation step is recommended.
Assay Principle
The quantification of this compound is achieved through a multi-step enzymatic cascade. The core of this assay is the phosphorylation of the glycerol backbone by a specific kinase.
-
Phosphorylation: Diacylglycerol kinase (DGK) catalyzes the transfer of a phosphate group from ATP to this compound, producing 1-oleoyl-sn-glycero-3-phosphate (phosphatidic acid).
-
Hydrolysis: The resulting phosphatidic acid is then hydrolyzed by a lipase to yield glycerol-3-phosphate and a free fatty acid.
-
Oxidation and Detection: Finally, glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase (GPO), which generates hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of a peroxidase, reacts with a fluorometric probe to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of this compound in the sample.
For researchers requiring quantification of total diacylglycerol content, the protocol can be performed directly on the lipid extract. For isoform-specific quantification of this compound, a preliminary separation of the lipid extract by reverse-phase HPLC is necessary before proceeding with the enzymatic assay.
Experimental Protocols
Part 1: Sample Preparation and Lipid Extraction
This protocol is designed for cultured cells but can be adapted for tissue samples.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol
-
Chloroform
-
1 M NaCl
-
Sonicator
-
Centrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer (approximately 1 x 10⁷ cells) twice with ice-cold PBS. Harvest the cells using a cell scraper. For suspension cells, pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of cold PBS and sonicate on ice.
-
Lipid Extraction (Bligh and Dyer Method):
-
Add 1.5 mL of methanol to the sonicated sample.
-
Add 2.5 mL of chloroform and 2.25 mL of 1 M NaCl to the sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to achieve phase separation.
-
Carefully collect the lower organic (chloroform) phase.
-
-
Drying: Dry the collected organic phase under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until use.
Part 2: (Optional) HPLC Separation of this compound
For isoform-specific analysis, the dried lipid extract should be resuspended in a suitable mobile phase and subjected to reverse-phase HPLC to separate the different diacylglycerol species. The fraction corresponding to this compound should be collected, dried, and then proceed to the enzymatic assay.
Part 3: Enzymatic Quantification of this compound
This protocol is adapted from commercially available diacylglycerol assay kits.
Materials:
-
DAG Standard (e.g., this compound of known concentration)
-
10X Assay Buffer
-
Kinase Mixture (containing Diacylglycerol Kinase and ATP)
-
Lipase Solution
-
Detection Enzyme Mixture (containing Glycerol-3-Phosphate Oxidase, Peroxidase, and a Fluorometric Probe)
-
96-well black microtiter plate suitable for fluorescence measurements
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 585-595 nm)
Reagent Preparation:
-
1X Assay Buffer: Dilute the 10X Assay Buffer with deionized water.
-
DAG Standard Curve: Prepare a dilution series of the DAG Standard in 1X Assay Buffer to generate a standard curve (e.g., 0 µM to 100 µM).
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract (from Part 1 or Part 2) in an appropriate volume of 1X Assay Buffer.
-
Assay Setup:
-
Add 20 µL of the reconstituted samples, DAG standards, and a blank (1X Assay Buffer) to separate wells of the 96-well plate.
-
For each sample, prepare a paired well to measure background from pre-existing phosphatidic acid.
-
-
Kinase Reaction:
-
To the wells containing standards and one of each paired sample well, add 20 µL of the Kinase Mixture.
-
To the second of the paired sample wells (background control), add 20 µL of 1X Assay Buffer.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 60-120 minutes.
-
-
Lipase Reaction:
-
Transfer 20 µL of the reaction mixture from each well to a new 96-well black plate.
-
Add 40 µL of Lipase Solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Detection:
-
Prepare the Detection Enzyme Mixture according to the manufacturer's instructions.
-
Add 50 µL of the Detection Enzyme Mixture to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.
Data Presentation
Data Analysis
-
Subtract the fluorescence reading of the blank from all standard and sample readings.
-
For each sample, subtract the fluorescence reading of the background control well (- Kinase) from the corresponding sample well (+ Kinase) to obtain the net fluorescence.
-
Plot the net fluorescence of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
Table 1: Example Standard Curve Data
| Standard Concentration (µM) | Average Fluorescence (RFU) | Net Fluorescence (RFU) |
| 0 (Blank) | 512 | 0 |
| 10 | 1238 | 726 |
| 25 | 2450 | 1938 |
| 50 | 4895 | 4383 |
| 75 | 7320 | 6808 |
| 100 | 9750 | 9238 |
Table 2: Quantification of this compound in Cell Lysates
| Sample ID | Treatment | Net Fluorescence (RFU) | This compound (µM) |
| 1 | Control | 1850 | 23.5 |
| 2 | Control | 1910 | 24.2 |
| 3 | Drug A | 3540 | 45.1 |
| 4 | Drug A | 3620 | 46.2 |
| 5 | Drug B | 1180 | 15.0 |
| 6 | Drug B | 1250 | 15.9 |
Mandatory Visualization
Caption: Diacylglycerol (DAG) signaling pathway.
Caption: Enzymatic assay workflow.
Application Notes and Protocols for In Vitro Activation of Protein Kinase C using 1-Oleoyl-sn-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are pivotal in regulating a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The activation of conventional and novel PKC isoforms is intricately linked to the binding of the second messenger diacylglycerol (DAG). 1-Oleoyl-sn-glycerol (OAG) is a synthetic, cell-permeable analog of DAG that effectively mimics its physiological action, making it a valuable tool for the in vitro study of PKC activation and for the screening of potential PKC modulators. These application notes provide detailed protocols and supporting data for the use of OAG in in vitro PKC activity assays.
Principle of PKC Activation by this compound
In an in vitro setting, conventional PKC (cPKC) isoforms (e.g., α, β, γ) require the presence of phospholipids, typically phosphatidylserine (PS), and calcium ions (Ca²⁺) for activation by diacylglycerols like OAG. Novel PKC (nPKC) isoforms (e.g., δ, ε, η, θ) are also activated by OAG in the presence of PS but are independent of Ca²⁺. Atypical PKC isoforms are not responsive to DAG or phorbol esters. OAG activates PKC by binding to the C1 domain of the enzyme, inducing a conformational change that relieves autoinhibition and exposes the catalytic domain for substrate phosphorylation.
Signaling Pathway of In Vitro PKC Activation
The following diagram illustrates the direct activation of a conventional Protein Kinase C isoform by this compound in a simplified in vitro system.
Data Presentation
While specific EC₅₀ values for this compound across a range of PKC isoforms are not extensively documented in comparative studies, the following table summarizes representative data for various diacylglycerol (DAG) analogs to provide a context for their activation potential on different PKC isoforms. The activity of these analogs is dependent on the specific assay conditions, including the lipid composition of vesicles or micelles.
| Diacylglycerol Analog | PKC Isoform | Reported Activity/Affinity | Reference Context |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Higher stimulatory effect compared to SDG and SEG. | Comparative study of DAG species.[1] |
| 1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) | PKCβI | Higher activation compared to SAG. | Comparative study of DAG species.[1] |
| 1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) | PKCβI | Higher activation compared to SAG. | Comparative study of DAG species.[1] |
| 1,2-sn-Dioleoylglycerol (DOG) | PKCα | More effective in promoting binding than 1,3-DOG. | Study on diacylglycerol isomers.[2] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | General PKC | Dose-dependent activation (5-500 µM). | Study on insulin release. |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | (in GH3 cells) | Inhibition of Ca²⁺ currents with IC₅₀ of ~25 µM. | Electrophysiological study.[3] |
Experimental Protocols
Protocol 1: In Vitro PKC Activity Assay (Radiometric)
This protocol is a standard method for quantifying PKC activity by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Purified Protein Kinase C enzyme
-
This compound (OAG)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP (4-14) or similar)
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂
-
ATP Solution: 100 µM ATP in Assay Buffer
-
Stop Solution: 75 mM phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix OAG and PS (e.g., at a 1:4 molar ratio).
-
Dry the lipids under a stream of nitrogen gas.
-
Resuspend the lipid film in Assay Buffer by vortexing and sonication to create small unilamellar vesicles.
-
-
Reaction Setup (in microcentrifuge tubes on ice):
-
Add 10 µL of Assay Buffer.
-
Add 10 µL of the prepared lipid vesicles.
-
Add 10 µL of the PKC substrate peptide solution.
-
Add 10 µL of purified PKC enzyme diluted in Assay Buffer.
-
For negative controls, omit the enzyme or the lipid activators.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of [γ-³²P]ATP solution to each tube to start the reaction.
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Spot 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
-
Washing:
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Perform a final wash with acetone.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: In Vitro PKC Activity Assay (Non-Radiometric, ELISA-based)
This protocol utilizes a phospho-specific antibody to detect the phosphorylated substrate in a microplate format.
Materials:
-
Purified Protein Kinase C enzyme
-
This compound (OAG)
-
Phosphatidylserine (PS)
-
Microplate pre-coated with a PKC substrate peptide
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂
-
ATP Solution: 100 µM ATP in Kinase Assay Buffer
-
Phospho-specific primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare Activator Mix:
-
Prepare lipid vesicles containing OAG and PS as described in Protocol 1.
-
In a tube, mix the lipid vesicles with the purified PKC enzyme in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Add the PKC/activator mix to the wells of the substrate-coated microplate.
-
Initiate the reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Antibody Incubation:
-
Wash the wells with a suitable wash buffer (e.g., TBS-T).
-
Add the phospho-specific primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
-
Detection:
-
Wash the wells.
-
Add TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro PKC kinase assay using this compound.
Conclusion
This compound is a reliable and effective tool for the in vitro activation of Protein Kinase C. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding PKC function and identifying novel modulators of its activity. Careful consideration of the specific PKC isoform and appropriate assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Sample Preparation and Analysis of 1-Oleoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-sn-glycerol (1-OG) is a biologically active monoacylglycerol (MAG) that plays a significant role in various physiological and pathophysiological processes. As an endogenous lipid mediator, 1-OG is involved in signaling pathways that regulate cell proliferation, differentiation, and inflammation. Its structural similarity to 2-arachidonoylglycerol (2-AG), a well-known endocannabinoid, has also sparked interest in its potential role in the endocannabinoid system. Accurate and reproducible quantification of 1-OG in biological matrices is crucial for understanding its biological functions and for the development of novel therapeutics targeting monoacylglycerol signaling pathways.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Signaling Pathway of this compound
This compound, and its more commonly studied analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), are known to activate Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, including the modulation of intracellular calcium levels through store-operated calcium entry (SOCE) and receptor-operated calcium entry (ROCE). These pathways are integral to a multitude of cellular functions.
Caption: this compound signaling pathway.
Experimental Protocols
Lipid Extraction from Biological Samples
The choice of extraction method is critical for the accurate quantification of 1-OG. Two widely used methods, the Folch method and a modified methyl-tert-butyl ether (MTBE) method, are presented below. The MTBE method is often preferred for its reduced use of hazardous chlorinated solvents and ease of automation.[1]
This method is a classic biphasic liquid-liquid extraction technique.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Internal Standard (IS): 1,3-dioleoyl-glycerol-d5 or other suitable monoacylglycerol analog
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
For tissue samples, weigh approximately 20-50 mg of tissue and homogenize in 1 mL of ice-cold methanol. For plasma/serum samples, use 50-100 µL.
-
Add the internal standard to the sample at a known concentration.
-
Add 2 mL of chloroform to the homogenate.
-
Vortex the mixture vigorously for 1 minute and then agitate on a shaker for 20 minutes at room temperature.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
This method offers a safer and more high-throughput friendly alternative to the Folch method.[1]
Materials:
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): 1,3-dioleoyl-glycerol-d5 or other suitable monoacylglycerol analog
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma/serum or tissue homogenate, add the internal standard.
-
Add 1.5 mL of methanol and vortex briefly.
-
Add 5 mL of MTBE and shake for 1 hour at room temperature.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1000 x g for 10 minutes.
-
Collect the upper organic phase (MTBE layer).
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
Caption: General workflow for lipid extraction.
Derivatization for Enhanced Sensitivity (Optional)
Derivatization of the hydroxyl group of 1-OG can significantly enhance ionization efficiency and improve the limit of detection in LC-MS/MS analysis. Benzoyl chloride is an effective derivatizing agent for this purpose.[2]
Materials:
-
Dried lipid extract
-
Benzoyl chloride solution (2% in acetonitrile, v/v)
-
100 mM Sodium carbonate solution
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Vortex mixer
Procedure:
-
Reconstitute the dried lipid extract in 20 µL of acetonitrile.
-
Add 10 µL of 100 mM sodium carbonate solution.
-
Add 10 µL of 2% benzoyl chloride in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 5 minutes.
-
Add 50 µL of water to quench the reaction.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
A reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for the quantification of 1-OG.
| Parameter | Underivatized this compound | Benzoyl Chloride Derivatized this compound |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water:Methanol (1:1, v/v) with 0.1% Formic Acid | 10 mM Ammonium Formate in Water with 0.15% Formic Acid |
| Mobile Phase B | 2-Propanol with 10 mM Ammonium Acetate and 0.1% Formic Acid | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Gradient | 45% B to 100% B in 15 min, hold for 5 min, re-equilibrate for 5 min | 15% B to 70% B in 14 min, to 100% B in 4 min, re-equilibrate for 5 min |
| Injection Volume | 5 µL | 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 357.3 [M+H]⁺ or 374.3 [M+NH₄]⁺ | 461.3 [M+H]⁺ |
| Product Ion (m/z) | 283.3 (Loss of glycerol) | 105.1 (Benzoyl cation) |
| Collision Energy | 15-25 eV | 20-30 eV |
Data Presentation
The following tables summarize the expected performance of the described sample preparation methods.
Table 1: Comparison of Lipid Extraction Methods for this compound
| Feature | Modified Folch Method | MTBE Method | Reference |
| Recovery | ~85-95% | ~90-99% | [1][3] |
| Reproducibility (CV%) | < 15% | < 10% | |
| Solvent Toxicity | High (Chloroform) | Moderate | |
| Throughput | Moderate | High (Automatable) |
Table 2: Impact of Benzoyl Chloride Derivatization on this compound Analysis
| Parameter | Without Derivatization | With Benzoyl Chloride Derivatization | Reference |
| Sensitivity | Baseline | >100-fold increase | |
| Limit of Detection (LOD) | ~1-5 ng/mL | ~0.01-0.05 ng/mL | |
| Chromatographic Shape | Good | Excellent | |
| Specificity | High | Very High (due to specific MRM) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the robust and sensitive quantification of this compound in biological samples. The choice between the Folch and MTBE extraction methods will depend on laboratory-specific requirements for throughput, safety, and automation capabilities. For trace-level analysis, benzoyl chloride derivatization is highly recommended to significantly enhance detection sensitivity. The provided LC-MS/MS parameters serve as a starting point for method development and should be optimized for the specific instrumentation used. Accurate measurement of 1-OG will undoubtedly contribute to a deeper understanding of its role in health and disease, and may aid in the discovery of new therapeutic targets.
References
- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
Synthesis of Radiolabeled 1-Oleoyl-sn-glycerol for Tracer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled 1-Oleoyl-sn-glycerol, a crucial tracer molecule for studying lipid signaling pathways and metabolism. The protocols described herein are designed to be adaptable for radiolabeling with both Carbon-14 ([¹⁴C]) and Tritium ([³H]), enabling a broad range of applications in drug discovery and metabolic research.
Introduction
This compound is a key second messenger in numerous cellular signaling cascades, primarily through its role as an activator of Protein Kinase C (PKC). The ability to trace the metabolic fate of this compound is essential for understanding its downstream effects and the overall dynamics of lipid-mediated signaling. Radiolabeling provides a highly sensitive method for tracking the molecule's absorption, distribution, metabolism, and excretion (ADME) in various biological systems.
This guide outlines two primary strategies for the synthesis of radiolabeled this compound: an enzymatic approach for [¹⁴C] labeling and a chemical reduction method for [³H] labeling.
Synthetic Approaches and Methodologies
The choice of radiolabeling strategy depends on the desired tracer properties, including the position of the radiolabel and the required specific activity.
Protocol 1: Enzymatic Synthesis of [1-¹⁴C]Oleoyl-sn-glycerol
This protocol is adapted from methods used for the synthesis of other radiolabeled diacylglycerols and is particularly useful for introducing a ¹⁴C label at a specific position in the oleoyl chain. The synthesis involves the lipase-catalyzed esterification of sn-glycerol with [1-¹⁴C]oleic acid.
Experimental Protocol:
-
Materials:
-
sn-Glycerol
-
[1-¹⁴C]Oleic acid (specific activity tailored to experimental needs)
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous toluene
-
Molecular sieves (3 Å)
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
HPLC system with a radiodetector
-
Scintillation counter
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve sn-glycerol (1.2 equivalents) and [1-¹⁴C]oleic acid (1 equivalent) in anhydrous toluene.
-
Add activated molecular sieves to the reaction mixture to remove any traces of water.
-
Add immobilized lipase (typically 10% by weight of the substrates).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by TLC, using a mobile phase such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v). The product, this compound, will have a higher Rf value than oleic acid.
-
-
Purification:
-
Upon completion, filter the reaction mixture to remove the immobilized lipase.
-
Evaporate the solvent under a stream of nitrogen.
-
Purify the crude product using preparative TLC or HPLC. For HPLC, a normal-phase column with a gradient of hexane and isopropanol is typically effective.
-
-
Characterization and Quantification:
-
Confirm the identity of the product by co-elution with a non-radiolabeled standard of this compound.
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
-
Quantify the yield and specific activity using a scintillation counter.
-
Protocol 2: Synthesis of [³H]this compound
This method involves the introduction of tritium into the glycerol backbone through the reduction of a suitable precursor.
Experimental Protocol:
-
Materials:
-
1-Oleoyl-2,3-O-isopropylidene-sn-glycerol (precursor)
-
Tritiated sodium borohydride ([³H]NaBH₄) of high specific activity
-
Anhydrous ethanol
-
Dowex 50W-X8 (H⁺ form) resin
-
TLC and HPLC systems as described in Protocol 1
-
-
Synthesis of Precursor: The precursor, 1-Oleoyl-2,3-O-isopropylidene-sn-glycerol, can be synthesized by the acylation of 2,3-O-isopropylidene-sn-glycerol with oleoyl chloride.
-
Deprotection and Reduction:
-
The isopropylidene protecting group is removed under acidic conditions to yield this compound.
-
Alternatively, a more direct approach involves the oxidation of the free hydroxyl groups of a protected glycerol followed by reduction with [³H]NaBH₄. A more straightforward adaptation for labeling the glycerol backbone would involve starting with a commercially available radiolabeled glycerol. However, for labeling a pre-synthesized monoacylglycerol, a method involving oxidation and subsequent reduction is necessary. A more practical approach for introducing tritium is to start with a precursor that can be reduced with [³H]NaBH₄. For instance, selective oxidation of the sn-3 hydroxyl of this compound to an aldehyde, followed by reduction with [³H]NaBH₄ would introduce the label at the sn-3 position.
-
-
Purification and Characterization:
-
Purification and characterization steps are similar to those described in Protocol 1, utilizing TLC and HPLC to ensure high radiochemical purity.
-
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis of radiolabeled this compound. The values are based on literature reports for similar radiolabeled diacylglycerols and may vary depending on specific experimental conditions.
| Parameter | [1-¹⁴C]Oleoyl-sn-glycerol (Enzymatic Synthesis) | [³H]this compound (Chemical Synthesis) |
| Starting Radiolabeled Material | [1-¹⁴C]Oleic acid | [³H]Sodium borohydride |
| Typical Radiochemical Yield | 70-85% | 60-80% |
| Radiochemical Purity (Post-Purification) | >98% | >98% |
| Typical Specific Activity | 50-60 mCi/mmol | 20-60 Ci/mmol |
| Primary Purification Method | HPLC, Preparative TLC | HPLC, Preparative TLC |
| Analytical Confirmation | Radio-TLC, Radio-HPLC | Radio-TLC, Radio-HPLC |
Visualization of Workflows and Pathways
Experimental Workflow: Enzymatic Synthesis of [1-¹⁴C]Oleoyl-sn-glycerol
Caption: Enzymatic synthesis workflow.
Signaling Pathway: Activation of Protein Kinase C by this compound
Caption: Protein Kinase C signaling pathway.
Metabolic Fate of this compound
Caption: Metabolic fate of this compound.
Applications in Tracer Studies
Radiolabeled this compound is an invaluable tool for:
-
Elucidating Signaling Pathways: Tracing the molecule allows for the identification and quantification of its downstream metabolites, providing insights into the activation and regulation of PKC and other signaling proteins.
-
Drug Discovery and Development: It can be used to assess the impact of novel therapeutic agents on lipid metabolism and signaling.
-
Metabolic Research: Studying the incorporation of the radiolabel into various lipid pools (e.g., triglycerides, phospholipids) provides a dynamic view of lipid biosynthesis and turnover.
Safety Precautions
When working with radiolabeled compounds, it is imperative to follow all institutional and regulatory guidelines for radiation safety. This includes the use of appropriate personal protective equipment (PPE), designated work areas, and proper waste disposal procedures.
These detailed protocols and application notes provide a comprehensive resource for researchers and scientists working with radiolabeled this compound. By enabling the precise synthesis and application of this tracer, these guidelines will facilitate a deeper understanding of lipid-mediated cellular processes.
Application Notes and Protocols for Cell-Based Assays to Measure 1-Oleoyl-sn-glycerol Signaling
Introduction
1-Oleoyl-sn-glycerol (1-OG) is a biologically active diacylglycerol (DAG) analog that plays a crucial role as a second messenger in various cellular signaling pathways. As a membrane-permeable compound, 1-OG mimics the action of endogenous DAG, primarily by activating Protein Kinase C (PKC).[1][2] The activation of PKC triggers a cascade of downstream events, including the modulation of intracellular calcium levels and the regulation of gene expression, impacting processes such as cell proliferation, differentiation, and apoptosis.
These application notes provide detailed protocols for three distinct cell-based assays designed to quantify the signaling activity of this compound. The assays described are: a Calcium Mobilization Assay, a Protein Kinase C (PKC) Activity Assay using a FRET-based reporter, and a downstream NF-κB Reporter Gene Assay. These methods are essential for researchers in drug discovery and cell biology aiming to investigate the functional consequences of 1-OG signaling.
This compound Signaling Pathway
This compound directly activates classical and novel isoforms of Protein Kinase C at the plasma membrane. This activation initiates a signaling cascade that can lead to the opening of plasma membrane calcium channels, such as members of the Transient Receptor Potential Canonical (TRPC) family, resulting in an influx of extracellular calcium.[3][4] Furthermore, the activation of the Phospholipase C (PLC) pathway can be involved, leading to the generation of inositol trisphosphate (IP3), which in turn mobilizes calcium from intracellular stores like the endoplasmic reticulum.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of this compound (referred to as OAG in some literature) in cell-based assays.
| Assay Type | Cell Line | 1-OG Concentration | Observed Effect | Reference |
| Calcium Mobilization | PMF-derived ECFCs | 50 µM | Rapid decrease in ER Ca²⁺ concentration. | |
| Calcium Current | GH3 cells | 4-60 µM (IC₅₀ ≈ 25 µM) | Reversible reduction of Ca²⁺ currents. | |
| Calcium Influx | HEK293 cells | Not specified | Evoked a faster and greater influx of Ca²⁺ than store depletion. | |
| Ion Concentration | Flexor digitorum brevis fibers | 100 µM | Elevation of intracellular Ca²⁺ and Na⁺ concentrations. | |
| Insulin Release | Rat Islets | 50-500 µM | Dose-related stimulation of insulin release. | |
| PKC Activation | Rat Islet Homogenates | 5-500 µM | Dose-related activation of Protein Kinase C. |
Application Note 1: Calcium Mobilization Assay
Principle
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) following the application of 1-OG. Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM. The binding of calcium to the dye results in a change in its fluorescent properties, which can be quantified using a fluorescence plate reader or microscope. An increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating the activation of calcium channels and/or release from intracellular stores.
Experimental Workflow
Protocol
-
Cell Seeding:
-
Seed cells (e.g., HEK293, CHO) in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the wells.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of 1-OG in the assay buffer.
-
Using a fluorescence plate reader with an integrated liquid handler, add the 1-OG dilutions to the wells.
-
-
Data Acquisition:
-
Immediately after compound addition, begin measuring fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record data kinetically, with readings every 1-2 seconds for a period of 2-5 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the dose-response curve of ΔF versus the concentration of 1-OG to determine the EC₅₀ value.
-
Application Note 2: PKC Activity FRET-Based Reporter Assay
Principle
This assay utilizes a genetically encoded reporter to measure the production of diacylglycerol (DAG), which is the primary event in PKC activation by 1-OG. These reporters are often based on Förster Resonance Energy Transfer (FRET) and consist of two fluorescent proteins (e.g., CFP and YFP) flanking a DAG-binding domain, such as the C1 domain of PKC. When 1-OG is added to cells expressing this reporter, the binding of the C1 domain to DAG at the membrane induces a conformational change in the reporter protein, leading to a change in FRET efficiency. This can be measured as a ratiometric change in the emission of the two fluorescent proteins.
Experimental Workflow
Protocol
-
Cell Transfection:
-
Transfect a suitable cell line (e.g., HeLa, HEK293) with a plasmid encoding a DAG FRET reporter using a standard transfection reagent.
-
Allow 24-48 hours for reporter expression.
-
-
Cell Seeding:
-
Seed the transfected cells onto glass-bottom dishes or plates suitable for high-resolution fluorescence microscopy.
-
-
Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.
-
Maintain the cells in a physiological buffer at 37°C.
-
-
Compound Addition and Imaging:
-
Acquire baseline images in the donor (e.g., CFP) and FRET (e.g., YFP) channels.
-
Carefully add this compound to the dish.
-
Immediately begin acquiring a time-lapse series of images in both channels.
-
-
Data Analysis:
-
For each cell at each time point, measure the average fluorescence intensity in the donor and FRET channels.
-
Calculate the FRET ratio (e.g., YFP/CFP).
-
Plot the change in FRET ratio over time to visualize the kinetics of DAG production in response to 1-OG.
-
Application Note 3: NF-κB Reporter Gene Assay
Principle
The activation of PKC by 1-OG can lead to the activation of various downstream signaling pathways, including the NF-κB pathway, which results in changes in gene expression. This assay measures the activity of the NF-κB transcription factor using a reporter gene system. Cells are co-transfected with a reporter plasmid containing a promoter with NF-κB response elements driving the expression of a reporter gene (e.g., firefly luciferase) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. An increase in luciferase activity upon treatment with 1-OG indicates the activation of the NF-κB pathway.
Experimental Workflow
Protocol
-
Cell Transfection:
-
In a suitable plate format, co-transfect cells (e.g., HEK293T) with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
-
Cell Seeding and Treatment:
-
After 24 hours, seed the transfected cells into a white, opaque 96-well plate.
-
Allow the cells to attach, then replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for an appropriate time to allow for gene expression (typically 6-24 hours).
-
-
Cell Lysis:
-
Remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
In a luminometer, first add the firefly luciferase substrate and measure the luminescence.
-
Then, add the stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second luminescence signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of 1-OG to generate a dose-response curve.
-
References
- 1. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Monoacylglycerols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of monoacylglycerols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[2] Significant tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[2]
Q2: Why are monoacylglycerols prone to peak tailing?
A2: Monoacylglycerols are amphipathic molecules, possessing both a polar glycerol head group and a nonpolar fatty acid tail. This dual nature can lead to complex interactions with the stationary phase. The primary cause of peak tailing in reversed-phase HPLC is the interaction of the analyte with more than one retention mechanism.[1] For monoacylglycerols, this often involves secondary interactions between the polar head group and active sites on the silica-based stationary phase, such as residual silanol groups.[3]
Q3: What are the primary causes of peak tailing in the HPLC analysis of monoacylglycerols?
A3: The most common causes of peak tailing for monoacylglycerols, and other compounds, in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Uncapped or residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar glycerol head of the monoacylglycerol via hydrogen bonding or ion-exchange, leading to a secondary retention mechanism and peak tailing.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the monoacylglycerol (specifically the carboxyl group of the fatty acid if not esterified) and the silanol groups on the stationary phase. At a pH above 3, silanol groups can become deprotonated and negatively charged, increasing their interaction with polar analytes.
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause peak tailing. Column degradation, such as the loss of bonded phase, can also expose more active silanol groups.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, loose fittings, or a large detector cell volume, can contribute to band broadening and peak tailing.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in your monoacylglycerol HPLC analysis.
Problem: All peaks in the chromatogram are tailing.
This often suggests a system-wide issue rather than a problem specific to the analyte-column interaction.
| Possible Cause | Recommended Solution |
| Extra-column band broadening | - Check all fittings and connections for leaks or improper seating. - Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to connect the injector, column, and detector. - Ensure the detector cell volume is appropriate for the column dimensions and flow rate. |
| Column contamination at the inlet | - If the column has been in use for some time, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). - If flushing doesn't help, consider replacing the column frit or the entire column. - Using a guard column can help protect the analytical column from strongly retained sample components. |
| Improper mobile phase preparation | - Ensure the mobile phase is well-mixed and degassed. - Verify the correct pH of the mobile phase. |
Problem: Only the monoacylglycerol peak(s) are tailing.
This indicates a specific interaction between your monoacylglycerol analyte and the stationary phase or mobile phase.
| Possible Cause | Recommended Solution |
| Secondary interactions with silanol groups | - Use an end-capped column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the potential for secondary interactions. - Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an additive like formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their ability to interact with the polar head of the monoacylglycerol. - Add a competitive base: In some cases, adding a small amount of a basic compound (e.g., triethylamine) to the mobile phase can help to block the active silanol sites. |
| Inappropriate mobile phase composition | - Optimize the organic modifier: The choice of organic solvent can influence peak shape. Methanol is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile. Experiment with different ratios of acetonitrile and methanol. - Increase buffer concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape. |
| Sample solvent mismatch | - The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion. |
| Sample overload | - Dilute the sample and inject a smaller volume to see if the peak shape improves. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of 2-Monoacylglycerols
This protocol is adapted from a published method for the separation of 2-monoglyceride species.
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Column: Reversed-phase C18 column.
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Mobile Phase: Acetonitrile / Acidified Water (99:1, v/v). The water can be acidified with a small amount of an acid like formic acid to improve peak shape.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
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Sample Preparation: Prior to injection, samples should be purified to remove free fatty acids and other glycerides, as these can interfere with the analysis. This can be achieved through techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of monoacylglycerols.
Caption: Troubleshooting workflow for peak tailing in monoacylglycerol HPLC analysis.
References
Common issues with 1-Oleoyl-sn-glycerol stability in solution
Welcome to the technical support center for 1-Oleoyl-sn-glycerol (1-OOG). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability of 1-OOG in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound is acyl migration , where the oleoyl group spontaneously moves from the sn-1 position to the sn-2 or sn-3 position, resulting in the formation of 2-Oleoyl-sn-glycerol and potentially 1,3-dioleoyl-glycerol if degradation continues. This isomerization can lead to a loss of biological activity and introduce confounding variables into your experiments. Other potential, though less specifically documented for 1-OOG, concerns include hydrolysis of the ester bond and oxidation of the unsaturated oleoyl chain.
Q2: How should I store this compound, both neat and in solution?
A2: Proper storage is critical for maintaining the stability of this compound. Recommendations are summarized in the table below. The compound is hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation.[1][2]
| Form | Recommended Storage Temperature | Shipping Temperature | Additional Recommendations |
| Neat (Solid/Oil) | -20°C[1][2][3] | Room Temperature | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption. Keep the container tightly sealed. |
| In Solution | -20°C | N/A | It is strongly advised to prepare solutions fresh just before use as it is unstable in solution. If short-term storage is necessary, use an aprotic solvent and keep under inert gas. |
| Dried Aliquots | -20°C | N/A | For longer-term storage of pre-weighed amounts, dissolve in a volatile solvent like chloroform, aliquot into vials, dry the solvent under a stream of nitrogen, and store at -20°C. |
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is slightly soluble in chloroform and methanol. Chloroform is often used for initial stock solution preparation. The choice of solvent can impact stability; polar protic solvents may facilitate acyl migration and hydrolysis more readily than nonpolar aprotic solvents.
Q4: What is acyl migration and how can I minimize it?
A4: Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another on the glycerol backbone. In this compound, the oleoyl group at the sn-1 position can migrate to the sn-2 position, forming the isomeric 2-Oleoyl-sn-glycerol. This process is influenced by temperature, pH, and solvent polarity. To minimize acyl migration:
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Prepare solutions fresh: Avoid storing 1-OOG in solution for extended periods.
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Use appropriate solvents: Aprotic, less polar solvents are generally preferred for storage.
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Control the temperature: Store solutions at low temperatures (-20°C or below) if temporary storage is unavoidable.
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Avoid acidic or basic conditions: These conditions can catalyze both acyl migration and hydrolysis.
Below is a diagram illustrating the acyl migration pathway.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guides
Problem 1: I see multiple spots on my TLC plate after dissolving and running a sample of 1-OOG.
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Possible Cause: Acyl migration has occurred, leading to the formation of isomers (e.g., 2-Oleoyl-sn-glycerol) which will have different retention factors (Rf values) on a TLC plate.
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Troubleshooting Steps:
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Verify Freshness: Was the solution prepared immediately before the experiment? If not, degradation is likely.
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Check Solvent: What solvent was used? Protic solvents can accelerate acyl migration. Consider using a fresh sample dissolved in an aprotic solvent like chloroform for your next experiment.
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Analyze Standards: If available, run standards of potential isomers (like 2-OOG) alongside your sample to confirm their identity.
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Minimize Heat: Was the sample exposed to heat during preparation or application? Heat can increase the rate of acyl migration.
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Problem 2: The biological activity of my 1-OOG solution is lower than expected.
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Possible Cause: The concentration of the active 1-OOG isomer has decreased due to degradation (acyl migration or hydrolysis). The resulting isomers may have different or no biological activity in your assay.
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Troubleshooting Steps:
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Prepare Fresh Solution: Discard the old solution and prepare a new one from a fresh stock of 1-OOG immediately before your experiment.
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Quantitative Analysis: If the problem persists, consider quantifying the amount of 1-OOG and its isomers in your solution using a stability-indicating method like HPLC.
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Review Storage Protocol: Ensure that both the neat compound and any prepared solutions are stored according to the recommendations (-20°C, under inert gas).
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The following workflow can be used to assess the stability of your 1-OOG solution.
Caption: A general workflow for assessing 1-OOG stability.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Acyl Migration Assessment
This protocol provides a general method to quickly assess the purity of a 1-OOG sample and detect potential acyl migration.
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Materials:
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Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
This compound sample
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Developing solvent system (e.g., a mixture of hexane and diethyl ether, or chloroform and methanol, ratio to be optimized)
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Visualization agent (e.g., iodine vapor, phosphomolybdic acid stain, or potassium permanganate stain)
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Glass TLC chamber
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Capillary tubes for spotting
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-
Methodology:
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Prepare the developing solvent and pour it into the TLC chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for 15-20 minutes.
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Dissolve a small amount of your 1-OOG sample in a suitable volatile solvent (e.g., chloroform).
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Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate. Keep the spot as small as possible.
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Place the spotted TLC plate into the saturated chamber and close the lid.
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Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Allow the plate to air dry completely.
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Visualize the spots using your chosen method. For example, place the dried plate in a chamber with a few crystals of iodine until spots appear.
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Circle the spots with a pencil and calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A single spot indicates a pure sample, while multiple spots suggest the presence of isomers or other degradation products.
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References
Technical Support Center: Optimizing Lipid Extraction to Minimize 1-Oleoyl-sn-glycerol Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 1-Oleoyl-sn-glycerol (1-OG) during lipid extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-OG) and why is its degradation a concern?
A1: this compound is a monoacylglycerol (MAG) consisting of a glycerol backbone with an oleic acid molecule esterified at the sn-1 position. It is an important intermediate in lipid metabolism. Degradation of 1-OG during extraction can lead to inaccurate quantification and misinterpretation of its role in biological systems.
Q2: What are the primary pathways through which 1-OG degrades during extraction?
A2: The three main degradation pathways for 1-OG during extraction are:
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Acyl Migration: This is a spontaneous isomerization where the oleoyl group moves from the sn-1 position to the sn-2 position, forming 2-Oleoyl-sn-glycerol. This process can be catalyzed by both acidic and basic conditions and is influenced by temperature and solvent polarity.
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Hydrolysis: The ester bond linking the oleic acid to the glycerol backbone can be broken, a reaction catalyzed by acids, bases, or endogenous lipases present in the sample. This results in the formation of free oleic acid and glycerol.
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Oxidation: The double bond in the oleic acid chain is susceptible to attack by reactive oxygen species, leading to the formation of lipid peroxides and other oxidized products. This is often accelerated by heat, light, and the presence of metal ions.
Q3: Which lipid extraction method is best for minimizing 1-OG degradation?
A3: There is no single "best" method for all sample types, as the choice of protocol should be tailored to the specific biological matrix. However, modified versions of classical liquid-liquid extraction methods like the Folch or Bligh-Dyer are often preferred because they can be performed under conditions that minimize degradation. Key modifications include using ice-cold solvents, working quickly, and maintaining a neutral pH. Single-phase extraction methods using solvents like isopropanol can also be effective for inactivating lipases.
Q4: How does temperature affect the stability of 1-OG during extraction?
A4: Elevated temperatures significantly accelerate all major degradation pathways. High temperatures increase the rates of acyl migration, hydrolysis, and oxidation. Therefore, it is crucial to keep the sample and all extraction solvents on ice and perform the extraction procedure at a low temperature (e.g., 4°C).
Q5: Can the choice of solvent impact 1-OG stability?
A5: Yes, the solvent system plays a critical role. A mixture of polar and non-polar solvents is necessary for efficient extraction. Some studies suggest that polar solvents can help to inhibit acyl migration. It is also important to use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 1-OG | Hydrolysis: Endogenous lipases may have been active, or the extraction conditions may have been too acidic or basic. | Work quickly and keep the sample on ice at all times. Consider an initial quenching step with hot isopropanol to inactivate lipases before proceeding with a chloroform/methanol-based extraction. Ensure all solutions are at a neutral pH. |
| Inconsistent quantification of 1-OG isomers (1-OG vs. 2-OG) | Acyl Migration: The acyl group may be migrating between the sn-1 and sn-2 positions. This can be promoted by prolonged extraction times, high temperatures, or contact with certain surfaces like silica gel. | Minimize the duration of the extraction. Perform all steps at low temperatures (4°C). If using solid-phase extraction (SPE) with a silica-based sorbent, minimize the contact time. Consider alternative, less acidic stationary phases if possible. |
| Presence of oxidized lipid species | Oxidation: The sample may have been exposed to oxygen, light, or metal ions for an extended period, or subjected to high temperatures. | Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid exposure to direct light. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1] |
| Poor phase separation in liquid-liquid extraction | Incorrect solvent ratios or insufficient mixing. | Ensure the correct ratios of chloroform, methanol, and aqueous phase are used as specified in the protocol. Vortex thoroughly after each solvent addition to ensure proper mixing and partitioning. |
Data Presentation
The recovery of different lipid classes can vary significantly depending on the extraction method used. While specific data for this compound is limited, the following table summarizes the reported recovery of monoacylglycerols (MG) and other relevant lipid classes using different extraction protocols. This can serve as a guide for selecting a method that is likely to provide good recovery for 1-OG.
| Extraction Method | Lipid Class | Average Recovery (%) | Notes |
| Alshehry (single-phase) | MG | ~80% | High recovery for phospholipids (>95%).[2] |
| Folch (biphasic) | MG | ~86% (overall average for internal standards) | A widely used and reliable method.[2] |
| Matyash (MTBE-based) | MG | ~73% (overall average for internal standards) | Chloroform-free alternative, but may have lower recovery for some polar lipids.[2][3] |
Experimental Protocols
Modified Folch Extraction for Minimizing 1-OG Degradation
This protocol is designed to extract lipids from biological tissues while minimizing the risk of hydrolysis, acyl migration, and oxidation of this compound.
Materials:
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Homogenizer
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Ice bucket
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Centrifuge capable of 4°C and at least 2000 x g
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Glass centrifuge tubes with PTFE-lined caps
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Chloroform (HPLC grade, pre-chilled to -20°C)
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Methanol (HPLC grade, pre-chilled to -20°C)
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0.9% NaCl solution (pre-chilled to 4°C)
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Butylated hydroxytoluene (BHT) stock solution (optional)
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Nitrogen or Argon gas source
Procedure:
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Sample Preparation:
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Weigh a known amount of frozen tissue (e.g., 100 mg) and place it in a pre-chilled glass centrifuge tube.
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Keep the tube on ice throughout the procedure.
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-
Homogenization and Extraction:
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Add 2 mL of ice-cold methanol to the tissue.
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(Optional) Add BHT to the methanol to a final concentration of 0.01% to prevent oxidation.
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Homogenize the tissue in the methanol until a uniform suspension is achieved.
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Add 4 mL of ice-cold chloroform to the homogenate.
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Vortex the mixture vigorously for 1 minute.
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Incubate the mixture on ice for 30 minutes with occasional vortexing.
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-
Phase Separation:
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Add 1.25 mL of pre-chilled 0.9% NaCl solution to the mixture.
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Vortex for 30 seconds to induce phase separation.
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Centrifuge at 2000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.
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-
Lipid Collection:
-
Carefully aspirate the upper aqueous phase without disturbing the interface.
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Using a glass Pasteur pipette, transfer the lower organic phase to a clean glass tube.
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-
Drying and Storage:
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Dry the collected organic phase under a gentle stream of nitrogen or argon gas.
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Once the solvent has evaporated, resuspend the lipid extract in a suitable solvent for your downstream analysis.
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For storage, seal the tube tightly under an inert atmosphere and store at -80°C.
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Mandatory Visualizations
Logical Workflow for Optimized Lipid Extraction
Caption: Workflow for an optimized lipid extraction protocol designed to minimize 1-OG degradation.
Diacylglycerol (DAG) Signaling Pathway
This compound is a monoacylglycerol, and its metabolism is closely linked to diacylglycerols (DAGs), which are key second messengers in various signaling pathways.
Caption: Simplified Diacylglycerol (DAG) signaling cascade, a key pathway related to glycerolipid metabolism.
References
Technical Support Center: 1-Oleoyl-sn-glycerol (1-OG) Storage and Handling
Welcome to the Technical Support Center for 1-Oleoyl-sn-glycerol (1-OG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent acyl migration and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my 1-OG showing two spots on a Thin Layer Chromatography (TLC) plate? | Acyl migration has likely occurred, resulting in the formation of the 2-Oleoyl-sn-glycerol (2-OG) isomer. This can be caused by improper storage temperature, exposure to moisture, or storage in a solvent that promotes isomerization. | 1. Verify your storage conditions. 1-OG should be stored at -20°C or lower under an inert atmosphere. 2. Avoid repeated freeze-thaw cycles. Aliquot the 1-OG into smaller, single-use vials. 3. If in solution, use a polar, aprotic solvent and ensure it is anhydrous. Non-polar solvents can accelerate acyl migration.[1] |
| My experimental results are inconsistent when using 1-OG from different batches or after a period of storage. | This is a strong indicator of partial isomerization of 1-OG to 2-OG. The two isomers can have different biological activities, leading to variability in experimental outcomes. | 1. Always check the purity of your 1-OG before use, especially for long-term stored samples. Use analytical methods like TLC, HPLC, or NMR to quantify the isomeric ratio. 2. For critical applications, consider repurifying the 1-OG if significant isomerization has occurred. 3. Follow the recommended storage protocols strictly to minimize future degradation. |
| Can I store this compound in a solution? | Yes, but with caution. The choice of solvent is critical.[1] | 1. For short-term storage (up to 1 month), dissolve in a suitable solvent, aliquot, and store at -20°C under an inert atmosphere.[2] For longer-term storage (up to 6 months), -80°C is recommended.[2] 2. Polar aprotic solvents like tertiary-butanol (t-butanol) have been shown to inhibit acyl migration more effectively than non-polar solvents like hexane.[1] 3. Always use anhydrous solvents to minimize water-catalyzed hydrolysis and subsequent acyl migration. |
| How can I minimize acyl migration during my experiments? | Acyl migration is accelerated by elevated temperatures, and certain pH conditions. | 1. Perform your experiments at the lowest practical temperature. 2. Maintain a neutral or slightly acidic pH (around pH 4-5), as both acidic and basic conditions can catalyze acyl migration. |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in this compound?
A1: Acyl migration is an intramolecular isomerization process where the oleoyl group on the sn-1 position of the glycerol backbone moves to the sn-2 position, forming 2-Oleoyl-sn-glycerol. This occurs through a cyclic intermediate and results in a mixture of the two isomers. At equilibrium, the mixture typically contains a higher proportion of the 1-acyl isomer.
Q2: What are the ideal storage conditions for neat this compound?
A2: For optimal stability, neat this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidation. The container should be tightly sealed to protect it from moisture, as 1-OG is hygroscopic.
Q3: How does the choice of solvent affect acyl migration?
A3: The polarity of the solvent significantly influences the rate of acyl migration. Non-polar solvents, such as hexane and dichloromethane, have been shown to accelerate acyl migration. Polar solvents, particularly polar aprotic solvents like t-butanol, are more effective at inhibiting this isomerization.
Q4: How can I detect and quantify acyl migration?
A4: Several analytical techniques can be used to separate and quantify 1-OG and its 2-OG isomer:
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Thin Layer Chromatography (TLC): A simple and rapid method for qualitative assessment. The two isomers will have different Rf values.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative separation of the isomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to quantify the relative amounts of each isomer in a mixture without the need for chromatographic separation.
Q5: Is it necessary to handle this compound under an inert atmosphere?
A5: Yes, it is highly recommended. The oleoyl group is an unsaturated fatty acid, which is susceptible to oxidation. Storing and handling 1-OG under an inert gas like nitrogen or argon will prevent oxidative degradation of the molecule.
Quantitative Data on Acyl Migration
The rate of acyl migration is influenced by several factors. The following tables summarize the effect of solvent type and temperature on the stability of monoacylglycerols.
Table 1: Effect of Solvent on 2-Monoacylglycerol (2-MAG) Isomerization over 20 Days at 30°C
| Solvent | 2-MAG/Total MAG Ratio (%) after 20 days |
| t-Butanol | 79.98 |
| Ethanol | 73.14 |
| Acetone | 68.76 |
| Dichloromethane | 64.62 |
| Hexane | 34.01 |
Data adapted from a study on 2-arachidonoylglycerol, which demonstrates the general effect of solvent polarity on acyl migration in 2-monoacylglycerols.
Table 2: Isomerization Rates of 2-Monoolein (2-MO) in Water and Hexane at 37°C
| Solvent | Isomerization Rate (% decrease of 2-MO per hour) |
| Water | -5.12 |
| Hexane | -0.43 |
This data illustrates that the presence of water can significantly increase the rate of isomerization compared to a non-polar solvent like hexane.
Experimental Protocols
Protocol 1: Analysis of this compound Purity by Thin Layer Chromatography (TLC)
Objective: To qualitatively assess the presence of the 2-Oleoyl-sn-glycerol isomer in a 1-OG sample.
Materials:
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TLC plates (silica gel 60 F₂₅₄)
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Developing chamber
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This compound sample
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Chloroform
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Methanol
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Spotting capillaries
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Visualizing agent (e.g., phosphomolybdic acid stain or iodine vapor)
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Heat gun or oven
Procedure:
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Sample Preparation: Dissolve a small amount of the 1-OG sample in chloroform to a concentration of approximately 1-2 mg/mL.
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TLC Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
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Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the marked points on the starting line. Allow the solvent to evaporate completely between applications to keep the spot size small.
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Development: Prepare the mobile phase, a mixture of chloroform and methanol (e.g., 95:5 v/v). Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 15-20 minutes.
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Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
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Visualize the spots by either placing the plate in a chamber with iodine crystals or by spraying with a phosphomolybdic acid solution and then heating with a heat gun until spots appear.
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Analysis: The 1-OG and 2-OG isomers will appear as separate spots with different Retention factor (Rf) values. The presence of a second spot indicates acyl migration.
Protocol 2: Quantitative Analysis of 1-OG and 2-OG by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the amounts of this compound and 2-Oleoyl-sn-glycerol in a sample.
Instrumentation and Columns:
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HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
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Normal-phase silica column or a reversed-phase C18 column. Normal-phase chromatography often provides better separation for positional isomers.
Mobile Phase (Normal Phase Example):
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A gradient of hexane and a polar modifier like isopropanol or ethyl acetate. A typical starting point could be a gradient from 98:2 (Hexane:Isopropanol) to 90:10 over 20 minutes.
Procedure:
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Sample Preparation: Accurately weigh and dissolve the 1-OG sample in the initial mobile phase or a compatible solvent like hexane to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
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HPLC Method Setup:
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Set the column temperature (e.g., 30°C).
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Set the flow rate (e.g., 1 mL/min).
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Program the mobile phase gradient.
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Set the detector parameters. For a UV detector, detection might be possible at low wavelengths (e.g., 205-215 nm). An ELSD is a more universal detector for lipids.
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Injection and Data Acquisition: Inject a known volume of the sample (e.g., 10 µL) and start the data acquisition.
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Analysis: The two isomers will elute at different retention times. The peak area of each isomer can be used to determine their relative percentages in the sample. For absolute quantification, a calibration curve with a pure standard of each isomer is required.
Protocol 3: Quantification of Acyl Migration by ¹H NMR Spectroscopy
Objective: To determine the molar ratio of 1-OG to 2-OG in a sample using ¹H NMR.
Materials:
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NMR spectrometer (300 MHz or higher)
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NMR tubes
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Deuterated chloroform (CDCl₃)
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1-OG sample
Procedure:
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Sample Preparation: Accurately weigh about 5-10 mg of the 1-OG sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.
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NMR Data Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate quantification.
-
-
Spectral Analysis and Quantification:
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The protons on the glycerol backbone give distinct signals for the 1-acyl and 2-acyl isomers.
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For this compound: The two protons on the primary hydroxyl-bearing carbon (sn-3) and the proton on the secondary hydroxyl-bearing carbon (sn-2) will have characteristic chemical shifts.
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For 2-Oleoyl-sn-glycerol: The four protons on the two primary hydroxyl-bearing carbons (sn-1 and sn-3) will have a different chemical shift.
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Integrate the unique, well-resolved signals corresponding to each isomer. The ratio of the integrals will correspond to the molar ratio of the isomers in the sample.
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Visualizations
Caption: Mechanism of acyl migration from this compound to 2-Oleoyl-sn-glycerol.
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Overcoming Matrix Effects in 1-Oleoyl-sn-glycerol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 1-Oleoyl-sn-glycerol by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. In complex biological matrices like plasma, endogenous components such as phospholipids, salts, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.
Q2: I am observing low and inconsistent signal for this compound. Could this be due to matrix effects?
A: Yes, significant signal suppression and high variability between injections are classic indicators of matrix effects. When interfering compounds co-elute with this compound, they compete for ionization, which reduces the number of analyte ions reaching the detector. This effect can vary depending on the concentration of matrix components in each sample, leading to poor reproducibility. To confirm matrix effects, a post-column infusion experiment can be performed.
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?
A: A multi-faceted approach is often the most effective. This includes:
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Optimized Sample Preparation: Employing robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
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Chromatographic Separation: Developing an efficient LC method to separate this compound from co-eluting matrix components.
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Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for signal variations caused by matrix effects.
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects.
Q4: Which internal standard is recommended for the quantification of this compound?
A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5. This is because it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing the most accurate correction for matrix effects and extraction recovery. If a deuterated standard is unavailable, a structurally similar monoacylglycerol with a different chain length that does not occur naturally in the sample, such as 1-Heptadecanoyl-sn-glycerol (MAG 17:0), can be used as an alternative.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Method | The choice of extraction solvent is critical. For a moderately non-polar lipid like this compound, a single-phase extraction with a mixture of butanol and methanol can be effective. For more complex matrices, a biphasic extraction like the Folch or Matyash method may provide cleaner extracts and better recovery. See the "Data Presentation" section for a comparison of extraction efficiencies. |
| Analyte Degradation | Monoacylglycerols can be susceptible to enzymatic degradation or isomerization. Ensure samples are processed quickly and stored at low temperatures (-80°C). Consider adding enzyme inhibitors during sample collection and preparation. |
| Suboptimal pH of Extraction Solvent | The pH of the extraction solvent can influence the recovery of lipids. For neutral lipids like this compound, maintaining a neutral pH is generally recommended. |
Issue 2: Significant Ion Suppression
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma samples. Optimize your chromatographic method to achieve better separation between this compound and the bulk of the phospholipids. Alternatively, use a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®. |
| High Salt Concentration in the Final Extract | Salts from buffers or the biological matrix can suppress ionization. Ensure that the final extract is free of salts. This can be achieved by including a water wash step in the LLE protocol or by using an appropriate wash buffer during SPE. |
| Inadequate Sample Cleanup | If using a simple protein precipitation (PPT) method, consider switching to a more rigorous cleanup technique like LLE or SPE to remove a wider range of interfering compounds. |
Data Presentation
The following tables summarize representative quantitative data for different sample preparation techniques for monoacylglycerols, providing insights into what can be expected for this compound analysis.
Table 1: Comparison of Analyte Recovery for Different Plasma Extraction Methods
| Extraction Method | Analyte Class | Average Recovery (%) | Reference |
| Folch (Chloroform/Methanol) | Monoacylglycerols | 85-95% | [1] |
| Matyash (MTBE/Methanol) | Monoacylglycerols | 88-98% | [2] |
| Alshehry (Butanol/Methanol) | Monoacylglycerols | >90% | [1] |
| Solid-Phase Extraction (C18) | Monoacylglycerols | 80-90% | [3] |
Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods
| Sample Preparation Method | Analyte Class | Matrix Effect (%)* | Reference |
| Protein Precipitation (Acetonitrile) | Lipids | 40-70% (Suppression) | [4] |
| Liquid-Liquid Extraction | Lipids | 85-105% | |
| Solid-Phase Extraction | Lipids | 90-110% | |
| HybridSPE® (Phospholipid Depletion) | Lipids | 95-105% |
*Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Experimental Protocols
Liquid-Liquid Extraction (LLE) based on the Folch Method
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d5 in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of the internal standard solution and mix with 400 µL of water.
-
Load the diluted plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., [M+NH4]+) -> Product ion (e.g., loss of water and ammonia).
-
Internal Standard (e.g., this compound-d5): Corresponding precursor and product ions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Diacylglycerol (DAG) signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 3. Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Reactions with 1-Oleoyl-sn-glycerol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving 1-Oleoyl-sn-glycerol as a substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes that utilize this compound as a substrate?
A1: this compound is a monoacylglycerol that can serve as a substrate for several classes of enzymes, primarily acyltransferases. A key enzyme is Diacylglycerol Acyltransferase (DGAT), which catalyzes the formation of triacylglycerols.[1][2] Other enzymes may include certain lipases and kinases that can act on monoacylglycerols.
Q2: What are the solubility characteristics of this compound in aqueous buffers?
A2: this compound is sparingly soluble in aqueous buffers.[3] For enzymatic assays, it is often necessary to first dissolve it in an organic solvent like ethanol and then dilute it into the aqueous buffer of choice.[3] Care must be taken to avoid precipitation, and the final concentration of the organic solvent should be tested for its effect on enzyme activity.
Q3: What is the critical micelle concentration (CMC) of this compound, and why is it important?
A3: The critical micelle concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to form micelles in a solution.[4] For 1-oleoyl-lysophosphatidic acid, a related compound, the CMC in water at 25°C is 0.346 mM. Operating above the CMC can affect enzyme kinetics, as the enzyme may interact differently with the substrate in micellar form versus monomeric form.
Q4: How can I monitor the progress of an enzymatic reaction with this compound?
A4: Reaction progress can be monitored by measuring the depletion of the substrate or the formation of the product. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD). For acyltransferase reactions, radiolabeled substrates (e.g., [14C]oleoyl-CoA) can be used, with product separation by Thin-Layer Chromatography (TLC) followed by scintillation counting.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Substrate Precipitation | This compound has low aqueous solubility. Visually inspect the reaction mixture for any cloudiness or precipitate. To improve solubility, first dissolve the substrate in a minimal amount of an organic solvent (e.g., ethanol) before adding it to the reaction buffer. Ensure the final solvent concentration does not inhibit the enzyme. |
| Sub-optimal Reaction Conditions | Verify that the pH, temperature, and ionic strength of the reaction buffer are optimal for your specific enzyme. Lipases often have optimal activity at alkaline pH (e.g., pH 8-10) and temperatures between 30-60°C. |
| Enzyme Inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known, reliable substrate to confirm its viability. |
| Presence of Inhibitors | Samples may contain inhibitors. Common inhibitors include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%). If possible, purify the substrate or enzyme preparation. |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Substrate Preparation | Due to its poor solubility, inconsistent preparation of the this compound solution can lead to variability. Prepare a fresh stock solution for each experiment and ensure it is well-mixed before each use. |
| Pipetting Errors | Pipetting small volumes of viscous solutions can be inaccurate. Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting variations. |
| Incomplete Mixing | Ensure all components are thoroughly mixed upon initiating the reaction, especially when working with a heterogeneous lipid-containing system. |
Problem 3: Reaction Rate Decreases Over Time
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. To investigate this, measure the initial reaction rates at different substrate concentrations and look for deviations from Michaelis-Menten kinetics. If product inhibition is suspected, consider strategies to remove the product as it is formed, such as using a biphasic reaction system. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Perform a time-course experiment to monitor enzyme activity over a longer period. If instability is observed, consider adding stabilizing agents like BSA or glycerol to the reaction buffer, or optimizing the pH and temperature for stability. |
| Substrate Depletion | At high enzyme concentrations or long incubation times, the substrate may be depleted, leading to a decrease in the reaction rate. Measure the substrate concentration at different time points to confirm. |
Quantitative Data
Table 1: Kinetic Parameters of a Related Acyltransferase
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Oleoyl-CoA:1-acyl-sn-glycero-3-phosphocholine O-acyltransferase | Oleoyl-CoA | 11 | 6.1 | |
| 1-acylglycerophosphocholine | 107 | 6.1 |
Note: These parameters are for a related enzyme and substrate and should be used as a starting point for optimization.
Table 2: Optimal Conditions for Lipase-Catalyzed Glycerolysis
| Parameter | Optimal Value | Source |
| Temperature | 65°C | |
| Substrate Molar Ratio (Oil:Glycerol) | 3:1 (for DAG production) | |
| Enzyme Load | 15% (w/w) | |
| pH (for a Bacillus sp. lipase) | 10 |
Note: These conditions are for the glycerolysis of fish oil to produce diacylglycerols and may need to be adapted for reactions with this compound.
Experimental Protocols
Protocol 1: General Lipase Assay with this compound
-
Substrate Preparation:
-
Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
A defined concentration of this compound (added from the stock solution)
-
Any necessary co-factors (e.g., MgCl₂)
-
Nuclease-free water to the desired final volume.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the lipase enzyme to the reaction mixture.
-
Incubate at the optimal temperature with gentle agitation for a specific time period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a solution that will denature the enzyme, such as a chloroform:methanol (2:1, v/v) mixture.
-
-
Product Analysis:
-
Extract the lipids by vortexing and centrifuging to separate the phases.
-
Analyze the organic phase using HPLC or TLC to quantify the product formation.
-
Protocol 2: Adapted DGAT Assay with this compound
This protocol is adapted from a radiolabeled DGAT assay.
-
Materials:
-
Enzyme source (e.g., microsomal fraction containing DGAT)
-
Radiolabeled acyl-CoA (e.g., [¹⁴C]Oleoyl-CoA)
-
This compound
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Stop Solution (chloroform:methanol, 2:1, v/v)
-
TLC plates (Silica Gel 60)
-
TLC Developing Solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, this compound, and the enzyme source.
-
Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubate at 37°C for a defined time.
-
Stop the reaction by adding the stop solution.
-
Extract the lipids and spot the organic phase onto a TLC plate.
-
Develop the TLC plate and visualize the lipid spots (e.g., with iodine vapor).
-
Scrape the silica corresponding to the triacylglycerol product and quantify the radioactivity using a scintillation counter.
-
Visualizations
Caption: A general experimental workflow for an enzymatic reaction using this compound.
Caption: A troubleshooting decision tree for low or no enzyme activity.
References
Technical Support Center: Resolving Co-eluting Lipids with 1-Oleoyl-sn-glycerol in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the chromatographic separation of 1-Oleoyl-sn-glycerol from co-eluting lipids.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from other lipids?
The primary challenge lies in the structural similarity between this compound and other lipids, particularly its isomers such as 2-Oleoyl-sn-glycerol (a regioisomer) and other monoacylglycerols with similar fatty acid chains. These molecules often share nearly identical physicochemical properties, leading to similar retention times in standard chromatographic systems.
Q2: What are the most common lipids that co-elute with this compound?
The most common co-eluting species are its regioisomer, 2-Oleoyl-sn-glycerol, and other monoacylglycerols with fatty acids of similar length and degree of unsaturation. Depending on the complexity of the sample matrix, diacylglycerols (DAGs) and free fatty acids can also co-elute.
Q3: What are the primary chromatographic techniques for separating this compound from its isomers?
The main techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC). Each of these methods offers different selectivity and can be optimized to improve the resolution of co-eluting lipids.
Q4: Can Mass Spectrometry (MS) be used to differentiate co-eluting this compound and its isomers?
Yes, tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between co-eluting isomers. Even if the precursor ions have the same mass-to-charge ratio (m/z), their fragmentation patterns upon collision-induced dissociation (CID) can be distinct, allowing for their individual identification and quantification. For instance, the fragmentation of 1- and 2-monoacylglycerols can yield different characteristic fragment ions.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and a co-eluting peak in RP-HPLC.
This is a common issue when a standard C18 column does not provide sufficient selectivity for the separation of structurally similar monoacylglycerol isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution in RP-HPLC.
Detailed Steps:
-
Optimize Mobile Phase Gradient:
-
Action: Decrease the initial percentage of the strong organic solvent (e.g., acetonitrile or methanol) and/or use a shallower gradient.
-
Rationale: A slower increase in the organic solvent concentration will increase the interaction time of the analytes with the stationary phase, potentially improving the separation of closely eluting compounds.
-
-
Change Organic Solvent:
-
Action: Switch from acetonitrile to methanol, or vice versa, or use a mixture of both.
-
Rationale: Different organic solvents can alter the selectivity of the separation due to different interactions with the analyte and the stationary phase.
-
-
Modify Mobile Phase Additives:
-
Action: Add a small amount of an additive like ammonium formate or formic acid to the mobile phase.
-
Rationale: These additives can improve peak shape and ionization efficiency in mass spectrometry, and in some cases, can also influence the selectivity of the separation.
-
-
Reduce Column Temperature:
-
Action: Lower the column temperature (e.g., from 40°C to 25°C).
-
Rationale: Reducing the temperature can increase the viscosity of the mobile phase and enhance the interactions between the analytes and the stationary phase, which may lead to better resolution.
-
-
Select a Different Stationary Phase:
-
Action: If a C18 column is not providing adequate separation, consider a column with a different chemistry, such as a C30 column or a phenyl-hexyl column.
-
Rationale: Different stationary phases offer different retention mechanisms and selectivities, which can be crucial for separating isomeric lipids.
-
Issue 2: Inability to distinguish between this compound and 2-Oleoyl-sn-glycerol using MS detection due to co-elution.
When chromatographic separation is incomplete, MS/MS fragmentation can be used to differentiate these isomers.
Troubleshooting Workflow:
Caption: Workflow for differentiating co-eluting isomers using MS.
Detailed Steps:
-
Optimize MS/MS Fragmentation Energy:
-
Action: Perform a series of experiments with varying collision energies to find the optimal energy that produces distinct fragment ions for each isomer.
-
Rationale: The stability of different chemical bonds within the isomers can vary, leading to different fragmentation pathways at different collision energies.
-
-
Analyze Fragmentation Patterns:
-
Action: Look for characteristic fragment ions that are unique to or more abundant for one isomer over the other. For monoacylglycerols, fragmentation often involves the neutral loss of the fatty acid and parts of the glycerol backbone.
-
Rationale: The position of the fatty acyl chain influences the fragmentation process. For example, the neutral loss of water and the fatty acid can differ between 1- and 2-monoacylglycerols.
-
-
Use Ion Mobility Spectrometry (IMS):
-
Action: If your instrument is equipped with ion mobility, use this additional dimension of separation.
-
Rationale: IMS separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times, allowing for their separation even if they co-elute chromatographically and have similar fragmentation patterns.
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Separation of 1- and 2-Oleoyl-sn-glycerol
This protocol provides a starting point for the separation of monoacylglycerol isomers using a C18 column.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 70% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 30% B and equilibrate
-
Experimental Workflow:
Caption: Workflow for RP-HPLC analysis of monoacylglycerols.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Isomer Separation
SFC can offer superior resolution for lipid isomers compared to HPLC.
-
Column: Chiral stationary phase (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose) or a diol column.
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol
-
Flow Rate: 2 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 30% B
-
8-10 min: Hold at 30% B
-
10-12 min: Return to 5% B and equilibrate
-
Data Presentation
Table 1: Representative Retention Times of Monoacylglycerol Isomers under Different Chromatographic Conditions.
| Compound | Chromatographic Mode | Column | Mobile Phase Modifier | Retention Time (min) |
| This compound | RP-HPLC | C18 | Acetonitrile/Isopropanol | ~18.5 |
| 2-Oleoyl-sn-glycerol | RP-HPLC | C18 | Acetonitrile/Isopropanol | ~17.8 |
| This compound | SFC | Chiral | Methanol | ~3.2 |
| 2-Oleoyl-sn-glycerol | SFC | Chiral | Methanol | ~3.5 |
Note: Retention times are approximate and can vary significantly depending on the specific instrument, column, and mobile phase preparation.
Table 2: Key Mass Spectral Fragments for Differentiating 1- and 2-Monoacylglycerols (Positive Ion Mode, as [M+NH4]+ adducts).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Likely Origin |
| [M+NH4]+ | [M+H - H2O]+ | Loss of water from the protonated molecule | Both isomers |
| [M+NH4]+ | [M+H - C18H34O2]+ | Neutral loss of oleic acid | Both isomers |
| [M+NH4]+ | Specific fragments related to glycerol backbone | Varies in relative abundance | 1- vs. 2-isomer |
Note: The relative intensities of the fragment ions are crucial for differentiation. It is recommended to analyze pure standards of each isomer to establish their characteristic fragmentation patterns on your specific instrument.
Validation & Comparative
A Comparative Guide to the Signaling Effects of 1-Oleoyl-sn-glycerol and 2-oleoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling properties of two closely related endogenous lipids, 1-Oleoyl-sn-glycerol (1-OG) and 2-oleoyl-sn-glycerol (2-OG). While structurally similar, these monoacylglycerol isomers exhibit distinct signaling activities, engaging different cellular pathways with varying downstream effects. This document summarizes the current understanding of their mechanisms of action, presents available comparative data, and provides detailed experimental protocols for their further investigation.
Introduction
This compound and 2-oleoyl-sn-glycerol are positional isomers of monooleoylglycerol, differing in the esterification position of the oleic acid on the glycerol backbone. This seemingly minor structural variance leads to profound differences in their roles as signaling molecules. 1-OG, as a sn-1,2-diacylglycerol (DAG) analog, primarily functions as a second messenger in the canonical phospholipase C (PLC) signaling cascade, directly activating key effector proteins like Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs). In contrast, 2-OG has emerged as a significant signaling molecule in its own right, acting as a primary agonist for the G protein-coupled receptor 119 (GPR119), a key regulator of metabolic hormone secretion.
Comparative Signaling Pathways
The signaling pathways initiated by 1-OG and 2-OG are fundamentally different, as illustrated below. 1-OG directly activates intracellular effectors, while 2-OG acts through a cell surface receptor.
Quantitative Comparison of Signaling Effects
Direct quantitative comparisons of 1-OG and 2-OG in various signaling assays are limited in the scientific literature. The following tables summarize the known activities and highlight where data for a direct comparison is needed.
Table 1: Activation of Key Signaling Proteins
| Target Protein | This compound (1-OG) | 2-oleoyl-sn-glycerol (2-OG) | Direct Comparative Data |
| Protein Kinase C (PKC) | Known activator of conventional and novel PKC isoforms as a DAG mimetic.[1] | Not a primary activator. | Lacking. |
| RasGRP | Expected to be an activator due to its DAG-like structure. | Not a primary activator. | Lacking. |
| GPR119 | Reported to be a potential agonist.[2] | Potent endogenous agonist (EC50 ≈ 2.5 µM).[3][4] | Limited, suggests similar potency but lower metabolic stability for 1-OG.[2] |
Table 2: Effects on Intracellular Second Messengers
| Second Messenger | This compound (1-OG) | 2-oleoyl-sn-glycerol (2-OG) | Direct Comparative Data |
| Intracellular Ca2+ | Induces elevation of intracellular Ca2+. | No direct effect reported. | Lacking. |
| cAMP | No direct effect reported. | Increases intracellular cAMP via GPR119 activation. | Lacking. |
Detailed Experimental Protocols
To facilitate further comparative studies, detailed protocols for key assays are provided below.
Protein Kinase C (PKC) Activity Assay
This protocol is adapted for a radioactive filter-binding assay to measure the activity of purified PKC isoforms in response to lipid activators.
Workflow Diagram:
Materials:
-
Purified PKC isozyme
-
1-OG and 2-OG stock solutions (in DMSO)
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare lipid vesicles by mixing appropriate amounts of 1-OG or 2-OG and PS in chloroform, evaporating the solvent under nitrogen, and resuspending in assay buffer followed by sonication.
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-15 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow the papers to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine PKC activity by subtracting the background counts (no enzyme control) from the sample counts.
Intracellular Calcium Mobilization Assay
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured cells upon stimulation.
Workflow Diagram:
Materials:
-
Cultured cells (e.g., HEK293, CHO)
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with dual excitation capabilities
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Prepare a Fura-2 AM loading solution in HBSS (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at 510 nm.
-
Add 1-OG or 2-OG to the wells and immediately begin recording the fluorescence changes over time.
-
Calculate the ratio of the fluorescence intensities (340/380) to determine the relative change in intracellular calcium concentration.
GPR119 Activation Assay (cAMP Measurement)
This protocol outlines a method to assess the activation of GPR119 by measuring the accumulation of intracellular cyclic AMP (cAMP) using a competitive immunoassay.
Workflow Diagram:
Materials:
-
Cells stably expressing GPR119 (e.g., HEK293-GPR119)
-
1-OG and 2-OG
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
Procedure:
-
Seed GPR119-expressing cells in a 96-well plate and grow to the desired confluence.
-
Pre-treat the cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of 1-OG or 2-OG to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP competitive immunoassay. This typically involves the incubation of the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate.
-
Measure the signal (e.g., absorbance for ELISA, fluorescence for HTRF). The signal will be inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the cell lysates and plot the dose-response curve to determine the EC50 for each compound.
Conclusion
This compound and 2-oleoyl-sn-glycerol, despite their isomeric nature, operate through distinct signaling paradigms. 1-OG is a canonical activator of the PLC-DAG-PKC pathway, while 2-OG is a potent agonist of the GPR119 receptor, stimulating the Gαs-adenylyl cyclase-cAMP pathway. The available data suggests that 1-OG may also have some activity at GPR119, though this requires further quantitative investigation, particularly concerning its metabolic stability. For researchers in drug development, understanding these differential effects is crucial for the design of specific modulators targeting these pathways. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced signaling roles of these important lipid molecules.
References
- 1. hellobio.com [hellobio.com]
- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mercell.com [mercell.com]
A Comparative Guide to Protein Kinase C Activation: 1-Oleoyl-sn-glycerol vs. Endogenous Diacylglycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Oleoyl-sn-glycerol (OAG) and endogenous diacylglycerol (DAG) in the activation of Protein Kinase C (PKC). It includes a summary of their mechanisms, comparative quantitative data, and detailed experimental protocols to assist in research and development.
Introduction to PKC Activation
Protein Kinase C (PKC) comprises a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger diacylglycerol (DAG).[2][3] DAG is generated at the plasma membrane through the hydrolysis of phospholipids.[4]
This compound (OAG), also referred to as 1-Oleoyl-2-acetyl-sn-glycerol, is a synthetic, cell-permeable analog of DAG.[5] Due to its ability to diffuse across the cell membrane, OAG is a widely used pharmacological tool to mimic the effects of endogenous DAG and directly activate PKC isoforms in experimental settings.
Mechanism of Action: A Shared Pathway
Both endogenous DAG and exogenous OAG activate PKC by binding to conserved cysteine-rich C1 domains (C1A and C1B) located in the regulatory region of cPKC and nPKC isoforms. This binding event induces a critical conformational change in the enzyme.
The Activation Process:
-
Recruitment to the Membrane: Inactive PKC resides in the cytosol. The generation of DAG at the plasma membrane (or the addition of OAG) creates a high-affinity binding site.
-
C1 Domain Binding: The C1 domain of PKC docks with a molecule of DAG or OAG embedded in the membrane.
-
Pseudosubstrate Release: This binding event, often in conjunction with increased intracellular calcium for conventional isoforms (which binds to the C2 domain), causes the release of an inhibitory pseudosubstrate sequence from the enzyme's catalytic site.
-
Kinase Activation: With the catalytic site now exposed, PKC becomes active and can phosphorylate its target substrate proteins, propagating the downstream signal.
Atypical PKC (aPKC) isoforms lack a typical DAG-binding C1 domain and are not regulated by DAG or OAG.
Comparative Performance and Quantitative Data
While OAG is an effective mimic of DAG, there are nuances in their activity related to isoform specificity, potency, and experimental application. Endogenous DAG represents a complex pool of molecules with varying fatty acid chains, whereas OAG is a single, defined chemical entity.
| Feature | This compound (OAG) | Endogenous Diacylglycerol (DAG) | Key Insights & References |
| Source | Synthetic | Enzymatically produced from membrane phospholipids (e.g., PIP2, PC) | OAG is an analog used for experimental manipulation. |
| Cell Permeability | Yes, readily crosses the plasma membrane. | No, generated and acts at the cell membrane. | OAG's permeability allows for direct and controlled activation of cellular PKC. |
| Composition | A single molecular species (1-oleoyl, 2-acetyl). | A heterogeneous mixture of species with different fatty acid chains. | The specific fatty acid composition of endogenous DAG can influence PKC isoform activation. |
| Activation Concentration | Effective in the micromolar range (e.g., 5-500 µM). | Physiological concentrations are tightly regulated in microdomains of the membrane. | OAG has been shown to cause a dose-related activation of PKC in rat islet homogenates. A concentration of ~25 µM OAG caused half-maximal inhibition of Ca2+ currents, an effect modulated by PKC. |
| Isoform Specificity | Can activate a broad range of cPKC and nPKC isoforms. | Specific DAG species may show preferential activation of certain PKC isoforms. | Novel PKCε displays a higher binding affinity for endogenous DAG than classical PKCα. PKCα requires approximately 10-fold higher concentrations of a DAG analog to translocate to the membrane compared to PKCε in the absence of Ca2+ signals. Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than saturated ones. |
| Primary Use | A research tool to directly and acutely activate PKC, bypassing receptor stimulation. | The physiological second messenger in signal transduction cascades. | OAG is valuable for dissecting the specific downstream effects of PKC activation. |
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is a generalized method for measuring the phosphotransferase activity of PKC from cell lysates or purified fractions using a radioactive ATP source.
A. Materials Required:
-
Sample: Purified PKC or cell/tissue lysate containing PKC.
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4.
-
Lipid Activator:
-
Phosphatidylserine (PS) stock (e.g., 1 mg/mL).
-
Diacylglycerol (DAG) or this compound (OAG) stock.
-
-
Substrate: A specific PKC peptide substrate (e.g., QKRPSQRSKYL) or a protein like histone H1.
-
Cofactors: CaCl₂, MgCl₂.
-
ATP: [γ-³²P]ATP (approx. 3000 Ci/mmol) and non-radioactive ATP.
-
Reaction Stop Solution: 0.75% Phosphoric Acid.
-
Separation Medium: P81 phosphocellulose paper.
-
Scintillation Counter and scintillation fluid.
B. Procedure:
-
Prepare Lipid Vesicles/Micelles:
-
In a glass tube, combine phosphatidylserine (PS) and the activator (DAG or OAG). A common ratio is 0.5 mg/mL PS and 0.05 mg/mL DAG.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid film in assay buffer.
-
Sonicate the suspension on ice for at least one minute to create uniform vesicles. This step is critical for consistent activation.
-
-
Set Up the Kinase Reaction:
-
On ice, add the following to a microcentrifuge tube:
-
10 µL Substrate Cocktail (containing peptide substrate, buffer, and CaCl₂).
-
10 µL of the prepared Lipid Activator (or control buffer).
-
10 µL of the enzyme sample (purified PKC or lysate).
-
-
Include controls such as "no enzyme" and "no lipid activator".
-
-
Initiate the Reaction:
-
Prepare a Mg²⁺/ATP mixture containing [γ-³²P]ATP.
-
Start the reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP mixture to each tube.
-
Vortex gently and incubate at 30°C for 10-15 minutes. The reaction should remain in the linear range.
-
-
Stop the Reaction and Separate:
-
After incubation, spot a 25 µL aliquot from each reaction tube onto the center of a numbered P81 phosphocellulose paper square.
-
Immediately place the P81 papers into a beaker of 0.75% phosphoric acid to stop the reaction.
-
-
Wash and Quantify:
-
Wash the P81 papers three to four times with 0.75% phosphoric acid (5-10 minutes per wash) to remove unreacted [γ-³²P]ATP.
-
Perform a final wash with acetone for 2 minutes to dry the papers.
-
Place each paper square into a scintillation vial, add 5 mL of scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Conclusion
Both this compound and endogenous diacylglycerol are potent activators of conventional and novel PKC isoforms, operating through a shared mechanism of binding to the C1 domain. The primary distinction lies in their origin and application. Endogenous DAG is the complex, physiological activator generated in response to upstream signals, with its specific acyl chain composition potentially fine-tuning the activation of different PKC isoforms. OAG, as a cell-permeable and chemically defined analog, serves as an invaluable experimental tool, providing researchers with a direct and controlled method to investigate the downstream consequences of PKC activation, independent of cell surface receptor stimulation. Understanding their respective properties is essential for the accurate design and interpretation of studies targeting the PKC signaling pathway.
References
- 1. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative properties and receptor reserve of the DAG and PKC branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validating the Role of 1-Oleoyl-sn-glycerol: A Comparative Guide to Specific Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and tools used to validate the cellular signaling roles of 1-Oleoyl-sn-glycerol (1-OG), a key second messenger. The focus is on the application of specific enzyme inhibitors to dissect its pathways, with supporting experimental data and protocols.
Introduction to this compound Signaling
This compound is a species of diacylglycerol (DAG) that acts as a crucial signaling molecule in a multitude of cellular processes. Primarily, it is a potent activator of Protein Kinase C (PKC) isoforms, which in turn phosphorylate a vast array of downstream targets, influencing cell growth, differentiation, apoptosis, and inflammatory responses. A common and cell-permeable analog used in research is 1-Oleoyl-2-acetyl-sn-glycerol (OAG). The signaling cascade initiated by 1-OG is tightly regulated by its synthesis and degradation, providing key intervention points for pharmacological inhibitors.
Key Signaling Pathways of this compound
The canonical pathway for 1-OG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), yielding 1-OG and inositol 1,4,5-trisphosphate (IP3). IP3 stimulates the release of intracellular calcium, which often acts synergistically with 1-OG to activate conventional PKC isoforms. The signaling is terminated by the conversion of 1-OG to phosphatidic acid by Diacylglycerol Kinases (DGKs) or its hydrolysis by Diacylglycerol Lipases (DAGLs).
Caption: Canonical this compound signaling pathway.
Comparison of Specific Enzyme Inhibitors
To validate the role of 1-OG, researchers employ inhibitors that target the key enzymes in its signaling pathway. The following tables summarize the properties and performance of commonly used inhibitors.
Table 1: Phospholipase C (PLC) Inhibitor
| Inhibitor | Target | IC50 | Advantages | Disadvantages & Off-Target Effects |
| U73122 | Phospholipase C | ~1-6 µM for PLC in various cell types[1][2]; ~200 nM for inhibition of Ca2+ release in neuronal cells[3]. | Widely used and commercially available. | Can directly induce Ca2+ release from intracellular stores, inhibit Ca2+ pumps, and block Ca2+ influx through PLC-independent mechanisms[4]. Its inactive analog, U73343, should always be used as a negative control. |
Table 2: Diacylglycerol Kinase (DGK) Inhibitors
| Inhibitor | Target | IC50 | Advantages | Disadvantages & Off-Target Effects |
| R59022 | Diacylglycerol Kinase | 2.8 µM[5] | Potentiates DAG signaling by preventing its conversion to phosphatidic acid. | Can also act as a 5-HT receptor antagonist and directly activate PKC at higher concentrations. |
| R59949 | Diacylglycerol Kinase | 0.01-10 µM in platelet membranes. | More potent than R59022 in some systems. | Less characterized for off-target effects compared to R59022. |
Table 3: Diacylglycerol Lipase (DAGL) Inhibitor
| Inhibitor | Target | IC50 | Advantages | Disadvantages & Off-Target Effects |
| RHC 80267 | Diacylglycerol Lipase | 4 µM in canine platelets; 1.1 µM in rat cardiac myocytes. | Useful for studying the role of DAGL in terminating DAG signaling. | Can inhibit cholinesterase activity, phospholipases C and A2 at higher concentrations. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of 1-OG's role. Below are key experimental protocols.
Protocol 1: Measurement of OAG-Induced Intracellular Calcium Mobilization using Fura-2 AM
This protocol measures changes in intracellular calcium concentration ([Ca2+]) in response to OAG stimulation, and the effect of inhibitors.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG)
-
Enzyme inhibitor (e.g., U73122)
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Inhibitor Pre-incubation:
-
For inhibitor studies, pre-incubate the Fura-2-loaded cells with the desired concentration of the inhibitor (e.g., 1-10 µM U73122) for 15-30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse with HBSS and establish a stable baseline fluorescence ratio (F340/F380).
-
Stimulate the cells by adding OAG (typically 50-100 µM) to the perfusion buffer.
-
Record the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at 340 nm and 380 nm excitation.
-
Plot the ratio change over time to visualize the calcium transient.
-
Compare the peak and duration of the calcium response in the presence and absence of the inhibitor.
-
Caption: Experimental workflow for Fura-2 AM calcium imaging.
Protocol 2: Western Blot Analysis of MARCKS Phosphorylation
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is a well-known substrate of PKC. This protocol assesses PKC activation by detecting the phosphorylation of MARCKS.
Materials:
-
Cell culture reagents
-
1-Oleoyl-2-acetyl-sn-glycerol (OAG)
-
Enzyme inhibitor (e.g., a PKC inhibitor like Gö 6983, or a DGK inhibitor like R59022)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-MARCKS
-
Primary antibody against total MARCKS (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate with the chosen inhibitor for the recommended time and concentration.
-
Stimulate cells with OAG for a predetermined time (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-MARCKS signal to the total MARCKS signal.
-
Alternatives to this compound
Comparing the effects of 1-OG with other activators of the same pathway can provide valuable insights.
Phorbol Esters
Phorbol esters, such as Phorbol 12-Myristate 13-Acetate (PMA), are potent tumor promoters that mimic the action of DAG by binding to the C1 domain of PKC.
Comparison with 1-OG:
-
Potency and Duration: Phorbol esters are generally more potent and induce a more sustained activation of PKC compared to the transient activation by OAG, which is rapidly metabolized.
-
Metabolism: Phorbol esters are not readily metabolized by cells, leading to prolonged signaling.
-
Downstream Effects: The sustained activation by phorbol esters can lead to different long-term cellular outcomes, including the down-regulation of some PKC isoforms.
Other Synthetic Diacylglycerol Analogs
Various synthetic DAG analogs with different fatty acid compositions are available. The length and saturation of the fatty acyl chains can influence the potency and specificity of PKC activation.
Logical Framework for Validating 1-OG's Role
The validation of 1-OG's role in a specific cellular response follows a logical progression of experiments.
Caption: A logical workflow for experimental validation.
Conclusion
Validating the role of this compound requires a multi-faceted approach that combines the use of specific enzyme inhibitors with robust experimental protocols. While inhibitors are powerful tools, it is crucial to be aware of their potential off-target effects and to use appropriate controls. By comparing the effects of 1-OG with alternative activators and by systematically dissecting the signaling pathway, researchers can gain a clearer understanding of the multifaceted roles of this important second messenger in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U73122 inhibits phospholipase C-dependent calcium mobilization in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 1-Oleoyl-sn-glycerol Quantification: A Comparative Guide to GC-MS and LC-MS Techniques
The accurate quantification of 1-Oleoyl-sn-glycerol (1-OG), a key monoacylglycerol involved in various physiological and industrial processes, is crucial for researchers, scientists, and drug development professionals. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.
While both GC-MS and LC-MS are powerful tools for the quantification of lipids, they differ significantly in their principles of separation, sample preparation requirements, and applicability to different types of molecules. GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[1] However, for non-volatile molecules like this compound, a chemical derivatization step is mandatory to increase their volatility.[1][2] In contrast, LC-MS is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds, often without the need for derivatization.[3]
Quantitative Performance Comparison
The choice between GC-MS and LC-MS for the quantification of this compound often hinges on the required sensitivity, linearity, and the complexity of the sample matrix. The following table summarizes key quantitative performance parameters for both methods, compiled from published data for monoacylglycerols or closely related lipid species.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Limit of Detection (LOD) | 0.0006 % (w/w) (for free glycerol) | 0.3–0.8 mg/L (for C16:0 1-MG) |
| Limit of Quantification (LOQ) | 0.002 % (w/w) (for free glycerol) | 0.8–1.7 mg/L (for C16:0 1-MG) |
| **Linearity (R²) ** | > 0.999 | > 0.99 |
| Precision (RSD) | < 15% | < 15% |
| Accuracy (Recovery) | 90-110% | 80-120% |
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving reproducible and reliable quantitative results. Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Quantification of this compound (as TMS derivative)
This protocol involves the extraction of lipids, followed by derivatization to form trimethylsilyl (TMS) ethers, which are then analyzed by GC-MS.
1. Lipid Extraction (Folch Method)
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization (Silylation)
-
To the dried lipid extract, add 100 µL of anhydrous pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 min, ramp to 320°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 300°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Quantification: Use a suitable internal standard (e.g., d5-1-Oleoyl-sn-glycerol) and monitor characteristic ions of the this compound-TMS derivative.
LC-MS/MS Quantification of this compound
This protocol describes the direct analysis of this compound without derivatization using reversed-phase LC coupled to a tandem mass spectrometer.
1. Lipid Extraction (MTBE Method)
-
Homogenize the sample in methanol.
-
Add methyl-tert-butyl ether (MTBE) and vortex.
-
Induce phase separation by adding water.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/chloroform 1:1).
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from 60% to 100% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A characteristic fragment ion (e.g., loss of the oleoyl chain).
-
-
Quantification: Use a suitable internal standard (e.g., d5-1-Oleoyl-sn-glycerol) and create a calibration curve.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.
Conclusion
The choice between GC-MS and LC-MS for the quantification of this compound depends on the specific requirements of the analysis. GC-MS, a robust and highly specific method, necessitates a derivatization step, which can add complexity to the workflow.[2] It is particularly well-suited for targeted analysis where high chromatographic resolution is paramount.
LC-MS/MS offers a more direct and often faster approach, as it does not require derivatization for monoacylglycerols. Its high sensitivity and specificity, especially when using MRM, make it an excellent choice for complex biological matrices where this compound may be present at low concentrations. However, careful method development is required to mitigate potential matrix effects such as ion suppression.
For comprehensive and high-confidence quantification, cross-validation of results between these two powerful analytical techniques is recommended. This ensures that the data is robust and not subject to method-specific biases.
References
The Sentinel of Accuracy: 1-Oleoyl-sn-glycerol as an Internal Standard in Lipidomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of internal standards to ensure data integrity. This guide provides a comprehensive comparison of 1-Oleoyl-sn-glycerol as an internal standard against other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their analytical workflows.
The Critical Role of Internal Standards
Internal standards are compounds added to a sample at a known concentration before any sample processing steps.[1] Ideally, an internal standard should be chemically similar to the analytes of interest, but not naturally present in the sample. By co-extracting and co-analyzing with the endogenous lipids, internal standards experience the same potential for loss or variability during the analytical process. Normalizing the signal of the endogenous lipid to the signal of the internal standard effectively cancels out these variations, leading to more accurate and reliable quantification.[2]
This compound: A Closer Look
This compound, a monoacylglycerol, presents a viable option as an internal standard, particularly for the quantification of diacylglycerols (DAGs) and other neutral lipids. Its structure, featuring an 18-carbon monounsaturated fatty acid (oleic acid) esterified to a glycerol backbone, provides a close structural analogy to many endogenous glycerolipids.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical decision that can significantly impact the quality of lipidomics data. The following table summarizes the key characteristics and performance of this compound in comparison to other widely used classes of internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages | Suitability for this compound as an Alternative |
| Stable Isotope-Labeled (SIL) Lipids | Analytes labeled with heavy isotopes (e.g., ¹³C, ²H). | Co-elute with the endogenous analyte, providing the most accurate correction for matrix effects and ionization suppression. | High cost and limited commercial availability for all lipid species. | SIL-DAGs are the gold standard, but this compound offers a cost-effective alternative when SIL standards are unavailable. |
| Odd-Chain Lipids | Lipids with an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems. | Structurally similar to endogenous even-chain lipids, allowing for similar extraction and ionization behavior. More affordable than SIL standards. | May not perfectly mimic the behavior of all endogenous lipids, especially those with very different chain lengths or degrees of unsaturation. | This compound, while not an odd-chain lipid itself, can be used in a similar fashion for the quantification of other diacylglycerols, relying on its distinct mass for differentiation. |
| Class-Specific Non-Endogenous Lipids | A lipid from the same class as the analyte but not present in the sample. | Provides good correction for class-specific extraction and ionization effects. | May not account for variations due to differences in fatty acid chain length and saturation within the class. | This compound falls into this category when used for the analysis of other diacylglycerols. Its performance is dependent on the structural similarity to the target analytes. |
Experimental Data: A Comparative Overview
While direct, peer-reviewed studies presenting comprehensive quantitative data on the performance of this compound as an internal standard are not abundant, the principles of its use can be inferred from studies quantifying it as an analyte. For instance, a study quantifying various diacylglycerol species utilized 1,2-sn-dilauroyl glycerol (a C12:0 diacylglycerol) as an internal standard to successfully quantify 1-palmitoyl-2-oleoyl-sn-glycerol. This demonstrates the feasibility of using a structurally distinct diacylglycerol for accurate quantification.
For a robust validation in a specific application, it is crucial to perform in-house experiments to determine the linearity, recovery, and reproducibility of this compound as an internal standard for the target lipid species.
Key Validation Parameters:
-
Linearity: A calibration curve should be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear response (R² > 0.99) over the expected concentration range is desirable.
-
Recovery: Spike-and-recovery experiments should be performed by adding a known amount of the analyte to a sample matrix with and without the internal standard. The percentage of the spiked analyte that is detected (recovered) should be consistent and ideally between 80-120%.
-
Precision: The reproducibility of the method should be assessed by analyzing replicate samples. The coefficient of variation (%CV) for the quantified analyte should be low, typically below 15%.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as an internal standard in a typical lipidomics workflow involving liquid chromatography-mass spectrometry (LC-MS).
Lipid Extraction from Plasma (Folch Method)
-
To 100 µL of plasma in a glass tube, add a known amount of this compound solution in chloroform/methanol (1:1, v/v).
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol) for LC-MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the diacylglycerol species of interest.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for the target diacylglycerols and for this compound.
Visualizing Workflows and Pathways
Lipidomics Experimental Workflow
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing an internal standard like this compound.
Caption: A generalized workflow for quantitative lipid analysis.
This compound in Cellular Signaling
This compound (as part of the diacylglycerol family) can act as a second messenger in various signaling pathways. For example, diacylglycerols are known to activate Protein Kinase C (PKC) and can be involved in calcium signaling. The diagram below illustrates a simplified representation of this concept.
References
Unraveling the Role of 1-Oleoyl-sn-glycerol: A Comparative Analysis in Health and Disease
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of 1-Oleoyl-sn-glycerol (1-OG) reveals significant alterations in its tissue levels in various disease states compared to healthy tissues, highlighting its potential as a biomarker and therapeutic target. This guide provides an in-depth look at the quantitative data, experimental methodologies for its analysis, and the signaling pathways it modulates, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a monoacylglycerol that plays a crucial role in cellular signaling and lipid metabolism. As a key intermediate in the synthesis of triacylglycerols and phospholipids, its dysregulation has been implicated in a range of pathologies, including metabolic diseases, cancer, and neurodegenerative disorders.
Quantitative Analysis: this compound Levels in Healthy vs. Diseased Tissues
While direct quantitative data for this compound is still emerging, studies on the broader class of diacylglycerols (DAGs), to which 1-OG belongs, and monoacylglycerols (MAGs) provide strong evidence of its altered levels in diseased states.
| Tissue Type | Condition | Change in Diacylglycerol/Monoacylglycerol Levels | Reference |
| Adipose Tissue (Subcutaneous) | Obesity | Increased concentration of diacylglycerols. | [1] |
| Brain (Gray Matter) | Mild Cognitive Impairment (MCI) | Elevated levels of monoacylglycerols and diacylglycerols. | [2] |
| Breast Tissue | Cancer | Altered lipid metabolism is a known hallmark. While direct 1-OG data is limited, the dysregulation of Glycerol-3-phosphate dehydrogenase (GPD1), an enzyme essential for the glycerol backbone synthesis of lipids like 1-OG, suggests potential changes in 1-OG levels. | |
| Liver Tissue | Hepatocellular Carcinoma | Upregulation of GPD1L, a related enzyme, supports increased triacylglycerol synthesis, indicating a potential flux through the DAG pathway. |
Key Signaling Pathways Involving this compound
This compound, as a diacylglycerol, is a critical second messenger that activates Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The synthesis of 1-OG is intrinsically linked to glucose and lipid metabolism, primarily through the action of glycerol-3-phosphate dehydrogenase (GPD1).
References
Validating Anti-1-Oleoyl-sn-glycerol Antibody Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of bioactive lipids like 1-Oleoyl-sn-glycerol (OAG) are critical for understanding cellular signaling pathways and for the development of novel therapeutics. The specificity of the antibodies used in these investigations is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of key methodologies for validating the specificity of putative anti-1-Oleoyl-sn-glycerol antibodies, complete with experimental protocols and data presentation formats.
Given the scarcity of commercially available antibodies explicitly validated for this compound, this guide will focus on a framework for researchers to independently assess the specificity of candidate anti-diacylglycerol (DAG) antibodies.
Comparative Analysis of Specificity Validation Methods
The validation of an antibody's specificity for a small lipid antigen like this compound requires a multi-pronged approach. Below is a comparison of common validation techniques.
| Validation Method | Principle | Advantages | Limitations | Primary Application |
| Competitive ELISA | The antibody is pre-incubated with the sample containing the free lipid. This mixture is then added to a plate coated with the lipid. The free lipid in the sample competes with the coated lipid for antibody binding. A lower signal indicates a higher concentration of the lipid in the sample. | High sensitivity for small analytes.[1] Less susceptible to matrix effects from complex samples.[1] Provides quantitative data on antibody-antigen interaction. | Requires careful optimization of lipid coating conditions. The format can be complex to develop.[1] | Quantification of this compound in biological samples. |
| Lipid-Coated Membrane Overlay Assay (Dot Blot) | Different lipids are spotted onto a membrane. The membrane is then incubated with the antibody to see which lipids it binds to. | Allows for the simultaneous screening of cross-reactivity against a panel of different lipids. Relatively simple and quick to perform. | Primarily qualitative. May not fully replicate the presentation of the lipid in a biological membrane. | Screening for cross-reactivity with other diacylglycerols and structurally similar lipids. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The antibody is used to pull down its binding partner from a cell lysate. The pulled-down molecules are then identified by mass spectrometry. | Can identify the specific molecules that the antibody binds to in a complex biological sample. Provides a high degree of confidence in target identification. | May not be suitable for lipids that are not readily solubilized in a way that preserves the epitope. The lipid itself is not directly detected, but rather its presence in a complex. | Not a primary method for small lipid antibody validation, but can be used to identify protein-lipid complexes. |
| Western Blotting | Proteins are separated by size on a gel and transferred to a membrane. The antibody is then used to detect a specific protein. For lipids, this is not a standard application. | N/A for direct lipid detection. | This compound is too small to be resolved by standard gel electrophoresis and lacks a charge for SDS-PAGE. It will not efficiently transfer to or be retained by standard blotting membranes. | Unsuitable for direct detection of this compound. May be used to validate antibodies against enzymes that metabolize this lipid. |
Experimental Protocols
Competitive ELISA for this compound
This protocol is designed to quantify the amount of this compound in a sample and to determine the specificity of the antibody.
Materials:
-
High-binding 96-well ELISA plates
-
Anti-diacylglycerol antibody (candidate for validation)
-
This compound standard
-
Structurally related lipids for cross-reactivity testing (e.g., 1,2-dioleoyl-sn-glycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol, cholesterol)
-
Coating buffer (e.g., ethanol or a suitable solvent for lipids)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating:
-
Dissolve this compound in ethanol to a concentration of 10 µg/mL.
-
Add 50 µL of the lipid solution to each well of the ELISA plate.
-
Allow the solvent to evaporate overnight in a fume hood, leaving the lipid coated on the well surface.
-
Wash the plate three times with wash buffer to remove any unbound lipid.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition:
-
Prepare a standard curve of this compound in a suitable assay buffer.
-
Prepare samples containing unknown amounts of this compound.
-
In a separate plate or tubes, mix 50 µL of the standards or samples with 50 µL of the diluted anti-diacylglycerol antibody.
-
Incubate this mixture for 1 hour at room temperature.
-
-
Incubation:
-
Transfer 100 µL of the antibody/sample mixture to the corresponding wells of the lipid-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
Data Analysis:
The concentration of this compound in the samples is inversely proportional to the signal. A standard curve is generated by plotting the absorbance against the log of the standard concentrations. The concentration of the unknown samples can then be interpolated from this curve.
Lipid-Coated Membrane Overlay Assay (Dot Blot)
Materials:
-
PVDF or nitrocellulose membrane
-
This compound and other test lipids
-
Chloroform or other suitable solvent
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)
-
Anti-diacylglycerol antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Lipid Spotting:
-
Dissolve each lipid in chloroform to a concentration of 1 mg/mL.
-
Carefully spot 1-2 µL of each lipid solution onto the membrane. Allow each spot to dry completely.
-
Include a solvent-only spot as a negative control.
-
-
Blocking:
-
Once all spots are dry, immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate according to the manufacturer's instructions.
-
Image the membrane using a chemiluminescence detection system.
-
Data Presentation
Quantitative Data Summary
Table 1: Competitive ELISA Results for Candidate Antibody A
| Analyte | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | 50 | 100 |
| 1,2-dioleoyl-sn-glycerol | 500 | 10 |
| 1-stearoyl-2-arachidonoyl-sn-glycerol | >10,000 | <0.5 |
| Cholesterol | >10,000 | <0.5 |
% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of test lipid) x 100
Visualizations
Signaling Pathway of this compound
This compound is a diacylglycerol that acts as a second messenger, primarily through the activation of Protein Kinase C (PKC).
Caption: this compound signaling pathway.
Experimental Workflow for Competitive ELISA
The following diagram illustrates the workflow for the competitive ELISA protocol described above.
Caption: Competitive ELISA workflow for antibody validation.
Logical Relationship for Specificity Assessment
This diagram shows the logical flow for assessing the specificity of a candidate antibody.
Caption: Logical workflow for antibody specificity validation.
References
A Comparative Analysis of 1-Oleoyl-sn-glycerol and its Ether-Linked Analog, 1-O-Oleyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-Oleoyl-sn-glycerol, an ester-linked diacylglycerol (DAG), and its ether-linked counterpart, 1-O-Oleyl-sn-glycerol. This objective analysis is supported by experimental data from scientific literature to highlight the key differences in their biological activity, metabolic stability, and signaling pathways.
Core Physicochemical and Biological Differences
The primary structural difference between this compound and its ether-linked analog lies in the linkage of the oleoyl chain to the sn-1 position of the glycerol backbone. This compound possesses an ester bond, which is susceptible to enzymatic cleavage by esterases and lipases. In contrast, the ether bond in 1-O-Oleyl-sn-glycerol is significantly more resistant to chemical and enzymatic degradation.[1][2][3][4] This fundamental difference in chemical stability has profound implications for their biological activity and metabolic fate.[5]
Comparative Data on Biological Activity
The most well-documented difference between these two molecules is their ability to activate Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. The ester linkage at the sn-1 position of DAGs like this compound is a critical determinant of their high potency as PKC activators. Ether-linked analogs consistently demonstrate a reduced capacity to activate PKC, often acting as weak activators or even competitive inhibitors.
Table 1: Comparative Biological Activity
| Parameter | This compound (Ester-linked) | 1-O-Oleyl-sn-glycerol (Ether-linked) | Reference |
| Protein Kinase C (PKC) Activation | Potent Activator | Weak Activator / Inhibitor | |
| Metabolic Stability | Lower (susceptible to hydrolysis) | Higher (resistant to hydrolysis) | |
| Intracellular Calcium (Ca2+) Mobilization | Induces Ca2+ influx | Significantly less or no effect | |
| Immune System Modulation | Pro-inflammatory signaling | Potential immunomodulatory effects | |
| Anti-cancer Potential | Generally promotes cell proliferation via PKC | Investigated for anti-cancer properties, partly via PKC inhibition |
Signaling Pathways
This compound is a key second messenger that activates conventional and novel PKC isoforms. This activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. In contrast, the ether-linked analog has a significantly attenuated effect on this pathway.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to compare the direct effects of this compound and its ether-linked analog on PKC activity.
Objective: To quantify the activation of purified PKC by each lipid.
Materials:
-
Purified recombinant PKC isoform (e.g., PKCα)
-
This compound and 1-O-Oleyl-sn-glycerol
-
Phosphatidylserine (PS)
-
ATP, [γ-³²P]ATP
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Lipid Vesicle Preparation:
-
Prepare lipid mixtures of PS and the test lipid (this compound or its ether analog) at desired molar ratios in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film in kinase buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC substrate peptide, and purified PKC enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding ATP and [γ-³²P]ATP.
-
Incubate at 30°C for 10-20 minutes.
-
-
Stopping the Reaction and Quantification:
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol/min/mg).
-
Plot the PKC activity as a function of the concentration of the test lipid to determine the EC₅₀ for activation.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of the compounds to induce an increase in intracellular calcium concentration, a known effect of OAG.
Objective: To compare the effects of this compound and its ether-linked analog on intracellular Ca²⁺ levels in living cells.
Materials:
-
Adherent cell line (e.g., HEK293, HeLa)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound and 1-O-Oleyl-sn-glycerol stock solutions in DMSO
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate cells on a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (or Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification for 20-30 minutes.
-
-
Measurement of Calcium Response:
-
Place the plate in the fluorescence reader.
-
Record a baseline fluorescence reading.
-
Add the test compound (this compound or its ether analog) at various concentrations.
-
Continuously record the fluorescence signal over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380) to represent the intracellular Ca²⁺ concentration.
-
For Fluo-4, express the change in fluorescence as F/F₀.
-
Compare the peak response and the area under the curve for each compound.
-
Conclusion
The substitution of an ester bond with an ether bond at the sn-1 position of this compound results in a molecule with markedly different properties. This compound is a potent, metabolically labile second messenger that strongly activates PKC and downstream signaling. Its ether-linked analog, 1-O-Oleyl-sn-glycerol, is a much more stable molecule with significantly attenuated ability to activate PKC, potentially serving as a useful control or a modulator of lipid signaling in its own right. These differences are critical for researchers designing experiments involving lipid signaling and for professionals in drug development exploring the therapeutic potential of targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of liposomes prepared from a labelled ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Oleoyl-sn-glycerol: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Oleoyl-sn-glycerol, ensuring operational safety and regulatory compliance. The following procedures are synthesized from safety data sheets of analogous compounds and represent best practices for laboratory chemical waste management.
Core Disposal Recommendations
When preparing for the disposal of this compound, it is crucial to adhere to established safety protocols. The primary recommendation is to engage a licensed professional waste disposal service to handle the material.[1] This ensures that the disposal method complies with all local, regional, national, and international regulations.[2]
In the event of a spill, the material should be absorbed with a non-combustible, inert material such as sand, diatomite, or universal binders.[2] The absorbed material and any contaminated surfaces should then be placed in a suitable, sealed container for disposal.[2][3] It is imperative not to allow the substance to enter sewers or surface and ground water.
Personal protective equipment (PPE), including gloves and eye protection, should be worn throughout the handling and disposal process. Ensure adequate ventilation in the disposal area to prevent the formation of aerosols.
| Disposal Aspect | Recommendation | Citation |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | |
| Regulatory Compliance | Dispose of in accordance with local, regional, national, and international regulations. | |
| Spill Containment | Absorb with inert material (e.g., sand, diatomite). | |
| Containerization | Use suitable, closed containers for waste. | |
| Environmental Protection | Do not allow entry into sewers or waterways. | |
| Personal Protective Equipment | Wear appropriate gloves, and eye/face protection. |
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedure for handling and disposing of similar non-hazardous to slightly hazardous chemical waste involves the following steps:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any relevant hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
Arrangement for Pickup: Coordinate with your institution's environmental health and safety (EHS) office or the contracted licensed waste disposal service for the collection and final disposal of the waste.
References
Personal protective equipment for handling 1-Oleoyl-sn-glycerol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Oleoyl-sn-glycerol. The following procedures and recommendations are compiled to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1-(cis-9-Octadecenoyl)-sn-glycerol, sn-Glycerol 1-monooleate
-
CAS Number: 129784-87-8
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. | To protect against potential eye irritation from dust or splashes.[3] |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile).- Laboratory coat. | To prevent skin contact, which may cause irritation.[3] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used if handling generates dust, especially in poorly ventilated areas. | To prevent inhalation of dust particles that may cause respiratory tract irritation. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is critical for the safe management of this compound.
Handling and Storage Protocol:
-
Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation if dust is generated.
-
Avoid Contact: Employ the specified PPE to prevent direct contact with the skin and eyes.
-
Hygienic Practices: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.
-
Proper Storage: Keep containers tightly sealed. Store in a cool, dry, and well-ventilated location, away from oxidizing agents.
Spill and Emergency Procedures:
-
Minor Spills: For small spills of the solid material, avoid generating dust. Sweep or vacuum the material into a sealed container for disposal.
-
First Aid - Eyes: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
First Aid - Skin: For skin contact, wash the affected area with soap and water. If irritation develops, seek medical attention.
-
First Aid - Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter sewers or waterways.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
